2-Chloroquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSORZYTTCOBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357199 | |
| Record name | 2-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73776-25-7 | |
| Record name | 2-Chloro-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73776-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloroquinoline-3-carboxylic acid, a key intermediate in the synthesis of potential therapeutic agents. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of protein kinase CK2 inhibitors.
Core Properties and Identification
This compound is a solid organic compound with the CAS Registry Number 73776-25-7 . Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 73776-25-7 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.62 g/mol | [1] |
| Melting Point | 199-240 °C | |
| Appearance | Solid | |
| InChI Key | XFSORZYTTCOBFN-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1cc2ccccc2nc1Cl | [1] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in an orthorhombic system. Detailed crystallographic data is presented below.[2][3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁nb |
| a | 5.8193(2) Å |
| b | 8.0689(3) Å |
| c | 18.1780(5) Å |
| V | 853.55(5) ų |
| Z | 4 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two distinct synthesis protocols are outlined below.
Protocol 1: Oxidation of 2-Chloroquinoline-3-carbaldehyde
This method involves the oxidation of the corresponding aldehyde using silver nitrate in an alkaline medium.[4]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 15% aqueous solution)
-
Celite
Procedure:
-
Suspend 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol.
-
To the stirring suspension, add a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol.
-
Add a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature with intensive stirring.
-
Stir the reaction mixture for 12 hours.
-
Filter the mixture through a Celite pad.
-
Remove the solvent by rotary evaporation.
-
Add water to completely dissolve the sodium salt of the carboxylic acid.
-
Acidify the solution with a 15% aqueous HCl solution to pH 1.
-
Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.
Protocol 2: Decomposition of a Chiral N-Protected α-Aminonitrile
This protocol describes the formation of this compound from the decomposition of a chiral precursor.[2][3]
Materials:
-
2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
Procedure:
-
Prepare a solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile (70 mg, 0.19 mmol) in 9 mL of acetonitrile and cool it.
-
Prepare a solution of ceric ammonium nitrate (327 mg, 0.59 mmol, 3 equivalents) in 1 mL of water.
-
Add the CAN solution to the pre-cooled, stirred solution of the aminonitrile.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Filter the resulting residue.
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation of the filtrate.
Application in Drug Discovery: Synthesis of Protein Kinase CK2 Inhibitors
This compound serves as a crucial starting material for the synthesis of various derivatives of 3-quinoline carboxylic acid, which have been investigated as inhibitors of protein kinase CK2.[4][5][6] Protein kinase CK2 is a promising target for cancer therapy due to its role in cell growth, proliferation, and survival.
The general workflow for the synthesis of these inhibitors is depicted in the following diagram:
Caption: Synthetic workflow from acetanilides to protein kinase CK2 inhibitors.
The inhibition of protein kinase CK2 can disrupt signaling pathways that are crucial for cancer cell survival. A simplified representation of the signaling context is shown below:
References
- 1. This compound [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-Chloroquinoline-3-carboxylic Acid: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its quinoline core, substituted with both a reactive chloro group and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its relevance in medicinal chemistry, particularly as a precursor for protein kinase CK2 inhibitors.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 199-240 °C | |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
Table 2: Spectroscopic Data (Inferred)
| Spectrum | Characteristic Peaks |
| ¹H NMR | Aromatic protons (quinoline ring), Carboxylic acid proton (broad singlet, downfield) |
| ¹³C NMR | Aromatic carbons, Carbonyl carbon (downfield shift) |
| IR (Infrared) | Broad O-H stretch (carboxylic acid), C=O stretch (carbonyl), C-Cl stretch, Aromatic C-H and C=C stretches |
| Mass Spec. | Molecular ion peak (M+), Fragments corresponding to loss of COOH, Cl, and other characteristic cleavages |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and its subsequent chemical transformations.
Synthesis of this compound
This protocol describes the oxidation of 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Methodology: To a stirring suspension of 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol is added. A solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise with intensive stirring over 15 minutes at room temperature. The reaction mixture is stirred for 12 hours and subsequently filtered through a pad of CELITE®. The solvent is removed by rotary evaporation. Water is added to dissolve the sodium salt of the product, and the solution is then acidified with a 15% aqueous HCl solution to a pH of 1. The resulting solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.[2]
Chemical Reactivity and Derivatization
This compound is a valuable precursor for a variety of heterocyclic compounds due to the reactivity of both the chloro and carboxylic acid functional groups.
Reactivity Diagram:
Caption: Key chemical transformations of the core compound.
Experimental Protocols for Derivatives:
-
Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids: A suspension of this compound (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL) is boiled with stirring for 12-24 hours. After cooling, water (100 mL) is added, and the solid product is filtered, washed with water, and dried.[2]
-
Synthesis of 2-Aminoquinoline-3-carboxylic Acids: A suspension of this compound (1 mmol) in 26% aqueous ammonia (5 mL) is heated in a stainless steel autoclave at 150 °C for 4 hours. After cooling, the solution is acidified with 5% aqueous HCl to a pH of 4. The solid product is then filtered and can be recrystallized.[2]
-
Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acids: A suspension of this compound (1 mmol) and sodium azide (0.15 g, 2.3 mmol) in DMF (5 mL) is stirred at 100 °C for 12 hours. After cooling, water (30 mL) is added, and the mixture is acidified with 15% aqueous HCl to a pH of 1. The solid product is filtered, washed with water, and dried.[2]
Biological Activity and Signaling Pathways
Derivatives of this compound have been identified as promising inhibitors of protein kinase CK2.[2] CK2 is a serine/threonine kinase that is involved in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer.
Conceptual Signaling Pathway Diagram:
Caption: Inhibition of Protein Kinase CK2 signaling.
The inhibition of CK2 by derivatives of this compound presents a potential therapeutic strategy for diseases characterized by aberrant CK2 activity. The diverse chemical transformations possible with this core structure allow for the generation of libraries of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and organic synthesis. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable building block for the creation of novel heterocyclic compounds. The demonstrated potential of its derivatives as inhibitors of protein kinase CK2 underscores its importance in the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and drug development professionals working with this important chemical entity.
References
2-chloroquinoline-3-carboxylic acid molecular structure and weight
An In-depth Technical Guide to 2-Chloroquinoline-3-carboxylic Acid: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its molecular structure, physicochemical properties, and experimental protocols.
Molecular Structure and Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 3-position significantly influences its chemical reactivity and biological activity.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₆ClNO₂ |
| Molecular Weight | 207.61 g/mol |
| IUPAC Name | This compound |
| CAS Number | 73776-25-7 |
| Appearance | Solid |
| Melting Point | 199-240 °C (range)[1], ~220 °C[2] |
| InChI | InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O |
Crystallographic Data
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁ with the following unit cell parameters at 120 K:
-
a = 5.8193(2) Å
-
b = 8.0689(3) Å
-
c = 18.1780(5) Å
-
Volume = 853.55(5) ų
-
Z = 4
The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid proton and the nitrogen atom of an adjacent quinoline ring, as well as C-H···O interactions, forming a two-dimensional network.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : In a deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >13 ppm). The aromatic protons on the quinoline ring system would appear as a series of multiplets in the range of 7.5-9.0 ppm. For example, in related substituted 2-chloroquinoline-3-carboxylic acids, the proton at the 4-position typically appears as a singlet at a high chemical shift (around 8.8 ppm).
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid would be observed in the downfield region of the spectrum, typically around 165-170 ppm. The aromatic carbons would resonate in the range of 120-150 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption would be expected between 1680 and 1710 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, below 800 cm⁻¹.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 207 and an M+2 peak at m/z 209 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways would include the loss of COOH (m/z 162) and the loss of Cl (m/z 172).
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from acetanilide. The first step is the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction.[3][4][5] This is followed by the oxidation of the aldehyde to the carboxylic acid.[2]
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
This procedure is based on the Vilsmeier-Haack reaction of acetanilide.
-
Reagents and Equipment :
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a reflux condenser
-
Ice bath
-
Stirring apparatus
-
-
Procedure :
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add acetanilide portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with water, and dry.
-
The crude 2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Oxidation to this compound
This procedure outlines the oxidation of the aldehyde to the carboxylic acid.[2]
-
Reagents and Equipment :
-
2-Chloroquinoline-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Beakers and stirring apparatus
-
-
Procedure :
-
Suspend 2-chloroquinoline-3-carbaldehyde in ethanol.
-
In a separate beaker, dissolve silver nitrate in warm ethanol and add this solution to the aldehyde suspension.
-
Prepare a solution of sodium hydroxide in aqueous ethanol and add it dropwise to the reaction mixture with vigorous stirring over 15 minutes at room temperature.
-
Continue stirring the reaction mixture for 12 hours.
-
Filter the mixture to remove the silver precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting sodium salt of the carboxylic acid in water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash thoroughly with water, and dry to obtain this compound.
-
Single-Crystal X-ray Diffraction
The following protocol describes the general steps for obtaining the crystal structure of this compound.[6]
-
Crystal Growth :
-
Crystals suitable for X-ray analysis can be grown by slow evaporation of a solution of the compound. In a reported procedure, the compound was obtained from the filtrate of a reaction mixture in acetonitrile and water.[6]
-
-
Data Collection :
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a CCD area detector using Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 120 K) to minimize thermal vibrations.
-
A series of frames are collected with different orientations of the crystal.
-
-
Structure Solution and Refinement :
-
The collected data is processed to obtain the unit cell parameters and integrated intensities.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.
-
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of this compound.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Chloroquinoline-3-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solubility Profile: An Estimation Based on Structural Analogs
Direct quantitative solubility data for 2-chloroquinoline-3-carboxylic acid is sparse in publicly accessible databases and scientific literature. However, by examining the solubility of its parent structure, quinoline, and the closely related quinoline-3-carboxylic acid, we can infer a likely solubility profile. Quinoline itself is only slightly soluble in cold water but shows good solubility in hot water and a wide range of organic solvents[1]. The presence of the carboxylic acid group in quinoline-3-carboxylic acid tends to decrease its solubility in non-polar organic solvents while increasing its solubility in polar and basic media. It is reported to be slightly soluble in DMSO and water[2].
The addition of a chloro- group to the quinoline ring is expected to increase the lipophilicity of the molecule, which may decrease its aqueous solubility and enhance its solubility in non-polar organic solvents compared to quinoline-3-carboxylic acid.
Table 1: Qualitative Solubility of this compound and Structurally Related Compounds
| Compound | Water | Alcohols (e.g., Ethanol, Methanol) | Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Aprotic Polar Solvents (e.g., DMSO, DMF) | Non-polar Solvents (e.g., Hexane, Toluene) |
| This compound | Likely poorly soluble | Likely sparingly to moderately soluble | Likely moderately to well soluble | Likely well soluble | Likely poorly soluble |
| Quinoline [1] | Slightly soluble (cold), Soluble (hot) | Soluble | Soluble | Soluble | Soluble |
| Quinoline-3-carboxylic acid [2] | Slightly soluble | Likely sparingly soluble | Likely poorly soluble | Slightly soluble | Likely poorly soluble |
Disclaimer: The solubility profile for this compound is an estimation based on chemical principles and the known solubility of structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent[3][4][5]. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While a definitive, quantitative solubility profile for this compound remains to be established in the literature, this guide provides a robust framework for researchers. By understanding the solubility of related compounds and employing the detailed experimental protocol, scientists and drug development professionals can confidently determine the solubility of this compound in various laboratory solvents, facilitating its effective use in their research and development endeavors.
References
Spectroscopic Elucidation of 2-Chloroquinoline-3-Carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of the compound's structural features through NMR spectroscopy.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
The following section details the methodologies for acquiring the NMR spectral data.
Sample Preparation
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the carboxylic acid proton, which is exchangeable in protic solvents. The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition
The ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13. The spectra are acquired at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) used as a secondary reference.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.62 | d | 9.0 |
| H-5 | 8.20 - 8.28 | m | - |
| H-6 | 7.52 - 7.76 | m | - |
| H-7 | 7.52 - 7.76 | m | - |
| H-8 | 8.20 - 8.28 | m | - |
| COOH | 13.82 | s | - |
d = doublet, m = multiplet, s = singlet
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The following table presents the assigned chemical shifts.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 150.55 |
| C-3 | 141.69 |
| C-4 | 133.08 |
| C-4a | 127.16 |
| C-5 | 132.78 |
| C-6 | 127.34 |
| C-7 | 132.26 |
| C-8 | 127.48 |
| C-8a | 132.43 |
| COOH | 166.80 |
Logical Relationships in NMR Data Acquisition
The workflow for obtaining and interpreting NMR data follows a logical progression from sample preparation to final spectral analysis.
Caption: Experimental workflow for NMR analysis.
A Guide to the Crystal Structure of 2-Chloroquinoline-3-Carboxylic Acid
This technical guide provides an in-depth analysis of the crystal structure of 2-chloroquinoline-3-carboxylic acid, a compound of interest to researchers in medicinal chemistry and materials science. This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its molecular interactions, serving as a comprehensive resource for scientists and drug development professionals.
Crystallographic Data
The crystal structure of this compound (C₁₀H₆ClNO₂) has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the crystal data and structure refinement parameters is provided in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound. [1][2]
| Parameter | Value |
| Empirical Formula | C₁₀H₆ClNO₂ |
| Formula Weight | 207.61 |
| Crystal System | Orthorhombic |
| Space Group | P2₁nb |
| a (Å) | 5.8193 (2) |
| b (Å) | 8.0689 (3) |
| c (Å) | 18.1780 (5) |
| V (ų) | 853.55 (5) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| µ (mm⁻¹) | 0.41 |
| Crystal Size (mm) | 0.19 × 0.12 × 0.08 |
Table 2: Data Collection and Refinement Details. [1][2]
| Parameter | Value |
| Diffractometer | Nonius KappaCCD |
| Absorption Correction | Multi-scan |
| T_min / T_max | 0.915 / 0.967 |
| Measured Reflections | 13714 |
| Independent Reflections | 1938 |
| Reflections with I > 2σ(I) | 1746 |
| R_int | 0.046 |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.094 |
| S (Goodness-of-fit) | 1.14 |
| Parameters | 129 |
| Restraints | 1 |
| H-atom Treatment | Constrained |
| Δρ_max / Δρ_min (e Å⁻³) | 0.32 / -0.35 |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-chloroquinoline-3-carboxylic acids involves the oxidation of the corresponding 2-chloroquinoline-3-carbaldehydes.[3]
Procedure:
-
To a stirring suspension of the appropriate 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol is added.
-
A solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise over 15 minutes at room temperature with intensive stirring.
-
The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad.
-
The solvent is removed by rotary evaporation.
-
Water is added to completely dissolve the sodium salt of the carboxylic acid.
-
The solution is then acidified to pH 1 with a 15% aqueous hydrochloric acid solution.
-
The resulting solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.
Crystallization
Single crystals of this compound suitable for X-ray analysis were obtained serendipitously from an attempted deprotection reaction.[1][2]
Procedure:
-
A solution of 327 mg (3 equivalents, 0.59 mmol) of ceric ammonium nitrate (CAN) in 1 mL of water was added to a precooled, stirred solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino] acetonitrile (70 mg, 0.19 mmol) in 9 mL of acetonitrile (CH₃CN).
-
After completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture was poured into cold water.
-
The resulting residue was filtered off.
-
Crystals of this compound suitable for X-ray analysis were obtained by slow evaporation of the filtrate.
Molecular and Crystal Structure
The molecular structure of this compound consists of a quinoline ring system substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position. The two rings of the quinolyl moiety are nearly coplanar, with a dihedral angle of 0.42 (9)°.[1][2]
The crystal packing is characterized by the formation of a two-dimensional network. This network is stabilized by intermolecular O—H···N and C—H···O hydrogen bonds, which reinforce the cohesion of the structure.[1][2]
Table 3: Hydrogen-bond Geometry (Å, °). [1]
| D—H···A | D—H | H···A | D···A | D—H···A |
| O2—H2···N1ⁱ | 0.84 | 1.95 | 2.768 (3) | 164 |
| C8—H8···O1ⁱⁱ | 0.95 | 2.37 | 3.290 (4) | 163 |
Symmetry codes: (i) x, y, z; (ii) x, y, z.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow for the synthesis and crystal structure analysis.
Intermolecular Interactions
The key intermolecular hydrogen bonding interactions that stabilize the crystal structure of this compound are depicted below.
Caption: Key intermolecular hydrogen bonds in the crystal structure.
References
fundamental reaction mechanisms involving 2-chloroquinoline-3-carboxylic acid
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Chloroquinoline-3-carboxylic Acid
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized quinoline derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2] The reactivity of this compound is dominated by two key functional groups: the chlorine atom at the C2 position and the carboxylic acid at the C3 position. The C2-chloro group is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety allows for modifications such as amide and ester bond formation. This guide provides a detailed exploration of the core reaction mechanisms associated with this important synthetic intermediate.
Synthesis of this compound
The primary and most common route for synthesizing the title compound involves a two-step process starting from appropriately substituted acetanilides.
-
Vilsmeier-Haack Reaction: The initial step is the synthesis of a 2-chloroquinoline-3-carbaldehyde intermediate from an acetanilide using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[3][4]
-
Oxidation: The resulting 2-chloroquinoline-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the use of silver nitrate (AgNO₃) in an alkaline medium.[3]
The overall synthetic pathway is illustrated below.
Experimental Protocol: Synthesis from 2-Chloroquinoline-3-carbaldehyde[3]
-
A warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol (EtOH) is added to a stirring suspension of 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of EtOH.
-
A solution of sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of 80% aqueous EtOH is added dropwise over 15 minutes at room temperature with intensive stirring.
-
The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad.
-
The solvent is removed by rotary evaporation.
-
Water is added to dissolve the sodium salt of the carboxylic acid.
-
The solution is acidified to pH 1 with a 15% aqueous HCl solution to precipitate the product.
-
The solid product is filtered, washed with water, and dried.
Reactions at the C2-Position: The Chloro Group
The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylic acid group activates the C2 position, making the chlorine atom a good leaving group for nucleophilic substitution and a suitable partner for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.
Key Examples:
-
Formation of Tetrazoles: Reaction with sodium azide (NaN₃) in DMF at 100°C yields tetrazolo[1,5-a]quinoline-4-carboxylic acids through an SNAr reaction followed by intramolecular cyclization.[3]
-
Hydrolysis to Quinolinones: Hydrolysis of the chloro group can be achieved by heating in acetic acid with water, yielding 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (quinolinones).[3]
| Reaction | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| Azide Substitution | NaN₃ | DMF, 100 °C, 12 h | 7-methoxytetrazolo[1,5–a]quinoline-4-carboxylic acid | 79% | [3] |
| Hydrolysis | H₂O | Glacial Acetic Acid, H₂O, boil, 12-24 h | 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | - | [3] |
Experimental Protocol: Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic acids[3]
-
A suspension of the corresponding this compound (1 mmol) and sodium azide (0.15 g, 2.3 mmol) in DMF (5 mL) is stirred at 100 °C for 12 hours.
-
After cooling, water (30 mL) is added.
-
The mixture is acidified to pH 1 with a 15% aqueous HCl solution.
-
The solid product is filtered, washed with water (2 x 20 mL), and dried in a vacuum oven at 60 °C.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium(0) complex.[5][6] This reaction is invaluable for synthesizing biaryl and hetero-biaryl structures. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6]
While the carboxylic acid group can sometimes interfere by coordinating to the palladium catalyst, the reaction can often be successful with the right choice of catalyst, ligand, and base.[7]
Experimental Protocol: General Procedure for Suzuki Coupling[6]
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactions at the C3-Position: The Carboxylic Acid
The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amide bonds, which are prevalent in biologically active molecules.
Amide Bond Formation (Amide Coupling)
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.[8][9] This process converts the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (such as an active ester or an O-acylisourea) that is readily attacked by the amine nucleophile.[9]
Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[10]
Experimental Protocol: General Procedure for Amide Coupling[11]
-
Dissolve this compound (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.
-
Add the coupling reagents, for example, EDC (1.1 equiv) and HOBt (1.0 equiv).
-
Add a tertiary base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated intermediate.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous workup by diluting with an organic solvent and washing sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Conclusion
This compound is a privileged scaffold whose chemical behavior is defined by the distinct and complementary reactivity of its chloro and carboxylic acid substituents. The C2-chloro group provides a site for introducing molecular diversity through nucleophilic substitution and modern cross-coupling methodologies. Concurrently, the C3-carboxylic acid group serves as a reliable anchor point for amide and ester formation, crucial for modulating physicochemical properties and biological interactions. A thorough understanding of these fundamental reaction mechanisms is essential for researchers and drug development professionals aiming to leverage this versatile building block in the design and synthesis of novel chemical entities.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ijsr.net [ijsr.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Quinoline: A Technical Guide to Its Historical Synthesis
For Immediate Release
A comprehensive technical guide detailing the rich historical context of quinoline derivatives in synthetic chemistry has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the foundational synthetic methodologies that established quinoline as a cornerstone of heterocyclic chemistry, particularly in the realm of medicinal chemistry.
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in a vast number of pharmaceuticals. Its story begins in 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar.[1][2] The subsequent elucidation of its structure paved the way for a "golden age" of synthetic innovation in the late 19th century, driven by the burgeoning dye industry and the quest for synthetic alternatives to natural medicines like quinine.[3][4]
This guide offers a detailed examination of the seminal named reactions that defined early quinoline synthesis, complete with experimental protocols, quantitative data, and logical workflow diagrams to provide a practical and historical resource for the modern chemist.
The Classical Era of Quinoline Synthesis
The late 1800s saw the development of several powerful methods for constructing the quinoline core, many of which are still in use today. These reactions, named after their discoverers, provided access to a wide range of quinoline derivatives from simple starting materials.
The Skraup Synthesis (1880)
Discovered by Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[1][3] The reaction is famously vigorous, involving the heating of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[2][5] Despite its often harsh and exothermic nature, its use of readily available starting materials made it a historically significant and powerful tool.[3][5]
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is adapted from the procedure published in Organic Syntheses, which provides a reliable method for achieving high yields.[1]
-
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (for a modified, less violent reaction) or Arsenic Pentoxide
-
Ferrous sulfate (optional, to moderate the reaction)
-
-
Procedure:
-
In a large, robust flask equipped with a reflux condenser and mechanical stirrer located in a fume hood, carefully create a mixture of aniline and glycerol.
-
Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid to the aniline-glycerol mixture.
-
Add the oxidizing agent (e.g., nitrobenzene) portion-wise. If the reaction becomes too vigorous, ferrous sulfate can be added as a moderator.[3]
-
Gently heat the mixture to initiate the reaction. The process is highly exothermic and requires careful temperature control.[5]
-
After the initial vigorous reaction subsides, continue heating at reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully dilute with water before neutralizing with a strong base (e.g., sodium hydroxide) to liberate the free quinoline base.
-
The quinoline is then isolated and purified, typically by steam distillation followed by vacuum distillation.[1]
-
The Doebner-von Miller Reaction (1881)
A significant and more versatile modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[2][6] This allows for the synthesis of quinolines with substituents on the pyridine ring, broadening the synthetic possibilities.[5] The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[6]
The Friedländer Synthesis (1882)
Developed by Paul Friedländer, this method offers a more convergent and often milder route to quinolines.[4][7] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or an ester).[8][9] The Friedländer synthesis is highly versatile, allowing for the preparation of a wide variety of substituted quinolines with good to excellent yields.[10]
Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline
This protocol is a representative example of the Friedländer condensation.
-
Materials:
-
2-Aminobenzaldehyde
-
Acetone
-
Sodium hydroxide (for base catalysis) or p-Toluenesulfonic acid (for acid catalysis)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add a stoichiometric excess of acetone to the solution.
-
Add the catalyst (e.g., a catalytic amount of 10% aqueous sodium hydroxide).
-
Heat the reaction mixture at reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure 2-methylquinoline.
-
The Combes Synthesis (1888)
Reported by Alphonse Combes, this method provides an efficient route to 2,4-disubstituted quinolines.[2][11] The synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone (like acetylacetone).[10][12] The reaction proceeds through an enamine intermediate, which then cyclizes and dehydrates to form the quinoline ring.[11]
Comparative Analysis of Classical Syntheses
The choice of a classical synthesis method depends on the desired substitution pattern, the availability of starting materials, and tolerance for the reaction conditions. The following table provides a comparative summary of these foundational methods.
| Synthesis Method | Year | Key Reactants | Typical Products | Typical Yields | Key Advantages | Key Disadvantages |
| Skraup Synthesis | 1880 | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Benzene-ring substituted Quinolines | Low to Moderate (can be high with optimization, e.g., 84-91%[1]) | Uses simple, readily available starting materials.[5] | Harsh, exothermic conditions; potential for violent reaction; often forms tar.[3][5] |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Pyridine-ring substituted Quinolines | Moderate to Good | More versatile than Skraup; allows for pyridine ring substitution.[5] | Can produce regioisomers with unsymmetrical ketones; still requires strong acid.[5] |
| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Highly Substituted Quinolines | Good to Excellent[10] | Milder conditions; high versatility and regiocontrol.[10] | Requires often less accessible 2-aminoaryl carbonyl precursors.[10] |
| Combes Synthesis | 1888 | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Good | Direct route to 2,4-disubstituted products.[5] | Requires strongly acidic conditions for cyclization.[5] |
Visualizing the Synthetic Workflows
To better understand the logical flow and key transformations in these historical syntheses, the following diagrams were generated using the Graphviz DOT language.
Caption: Logical workflow of the Skraup quinoline synthesis.
Caption: Relationship between starting materials and synthesis methods.
The Medicinal Impetus: Quinine and Its Synthetic Successors
The historical development of quinoline synthesis is inextricably linked to the fight against malaria. For centuries, the only effective treatment was quinine, an alkaloid extracted from the bark of the Cinchona tree.[13] First isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou, the demand for quinine spurred efforts to achieve its total synthesis.[13] While the first total synthesis was a landmark achievement in organic chemistry, it was not commercially viable. However, the foundational knowledge of quinoline chemistry enabled the development of synthetic antimalarial drugs. Chloroquine, a synthetic 4-aminoquinoline developed in the 1930s, proved to be a highly effective and widely used antimalarial for many years, marking a pivotal moment in the history of medicine and synthetic chemistry.
This guide underscores the ingenuity of 19th-century chemists and highlights how their foundational work continues to influence modern drug discovery and development. The classical syntheses of quinoline are not merely historical footnotes; they are a testament to the enduring power of organic synthesis and provide a crucial context for the ongoing innovation in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. iipseries.org [iipseries.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
biological activities of substituted quinoline-3-carboxylic acids
An In-depth Technical Guide on the Biological Activities of Substituted Quinoline-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a vital heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Among its derivatives, substituted quinoline-3-carboxylic acids have emerged as a particularly promising class of compounds. The carboxylic acid group at the C-3 position is often crucial for activity, particularly in targeting bacterial enzymes.[4] This guide provides a comprehensive overview of the diverse biological activities of these compounds, focusing on their antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support further research and development.
Antimicrobial Activities
Substituted quinoline-3-carboxylic acids are well-established antibacterial agents. The foundational mechanism for many of these compounds involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, the quinoline derivatives obstruct these processes, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[4] This class of compounds has shown efficacy against a range of Gram-positive and Gram-negative bacteria.[5][6][7]
Quantitative Data: Antibacterial Activity
The following table summarizes the antibacterial efficacy of various substituted quinoline-3-carboxylic acid derivatives against different bacterial strains.
| Compound | Target Organism | Activity Metric | Value | Reference |
| Compound A9 | Xanthomonas oryzae pv oryzae (Xoo) | EC50 | 11.05 µg/mL | [8] |
| Compound A9 | Acidovorax citrulli (Aac) | EC50 | 8.05 µg/mL | [8] |
| Compound 5d | Gram-positive strains | MIC | 0.125–8 µg/mL | [9] |
| Compound 5d | Gram-negative strains | MIC | 0.125–8 µg/mL | [9] |
| New Quinolones | Enteric Gram-negative bacteria | MIC | Potent Activity | [5] |
| New Quinolones | Pseudomonas aeruginosa | MIC | Active | [5] |
| New Quinolones | Gram-positive bacteria | MIC | Active | [5] |
Experimental Protocol: In Vitro Antibacterial Activity Assay
A common method to assess the in vitro antibacterial activity of compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compounds (substituted quinoline-3-carboxylic acids)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth[8]
-
96-well microtiter plates
-
Spectrophotometer (for OD600 measurement)
-
Incubator (37°C)
-
Positive control (e.g., Ciprofloxacin, Kasugamycin[8])
-
Negative control (broth with solvent)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate broth and incubate at 37°C on a rotary shaker (e.g., 180 rpm) until the culture reaches an optical density (OD) of 0.6 at 600 nm.[8] This corresponds to the logarithmic growth phase.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to achieve a range of final concentrations.
-
Inoculation: Dilute the bacterial culture from Step 1 to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add a fixed volume of this diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.
-
Controls: Include a positive control (a known antibiotic) and a negative control (wells with bacteria and broth/solvent only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the absorbance at 600 nm.
Visualization: Mechanism of Antibacterial Action
The following diagram illustrates the established mechanism of action for quinolone-based antibacterial agents.
Caption: Mechanism of quinolone action on bacterial topoisomerases.
Anticancer Activities
Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against a variety of cancer cell lines.[10][11][12] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinase CK2 and dihydroorotate dehydrogenase (DHODH).[4][13][14]
Quantitative Data: Antiproliferative Activity
The table below presents the cytotoxic activity of selected quinoline-3-carboxylic acid derivatives against various human cancer cell lines.
| Compound Class / Specific Compound | Target Cell Line | Activity Metric | Value (µM) | Reference |
| 2,4-disubstituted derivatives | MCF-7 (Breast), K562 (Leukemia) | IC50 | Micromolar inhibition | [10][15] |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Growth Inhibition | Remarkable | [16] |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | IC50 | 0.65 - 18.2 | [13][17] |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | IC50 | 0.65 - 18.2 | [13][17] |
| Quinoline-4-carboxylic acid (Brequinar analog) | L1210 DHODH | Inhibition | Potent | [14] |
| 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | % Reduction | 82.9% | [12] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | SIRT3 | IC50 | 7.2 | [18] |
Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) colorimetric assay is widely used to determine cytotoxicity in adherent cell lines.[16]
Objective: To measure the antiproliferative effect of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa[16])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Doxorubicin[16]).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at a wavelength of ~510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Visualization: Anticancer Mechanisms
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[4]
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
A Comprehensive Technical Guide to the Synthetic Routes for 2-Chloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the primary synthetic routes for 2-chloroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. This document outlines the prevalent synthetic pathways, presents quantitative data for comparative analysis, details experimental protocols for key reactions, and visualizes the synthetic workflows for enhanced comprehension.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of this core structure is crucial for the exploration of new therapeutic agents. The most common and well-established method for the preparation of this compound involves the oxidation of its corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This aldehyde is typically synthesized via the Vilsmeier-Haack reaction from readily available acetanilides.
Primary Synthetic Pathway: From Acetanilide to this compound
The dominant synthetic strategy for this compound is a two-step process commencing with the Vilsmeier-Haack reaction of an appropriate acetanilide to yield a 2-chloroquinoline-3-carbaldehyde intermediate. This intermediate is then oxidized to the final carboxylic acid product.
Figure 1: Overall synthetic scheme for this compound.
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. In this context, substituted acetanilides undergo cyclization and formylation to produce 2-chloroquinoline-3-carbaldehydes.[1][2] The reaction typically employs a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] An alternative procedure utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent.
Quantitative Data for Vilsmeier-Haack Reaction
| Starting Material (Acetanilide Derivative) | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetanilide | POCl₃, DMF | 16 | 60 | 72 | [4] |
| 4-Hydroxyacetanilide | POCl₃, DMF | 16 | 60 | 66 | [4] |
| 4-Methoxyacetanilide | POCl₃, DMF | 16 | 60 | 62 | [4] |
| 4-Chloroacetanilide | POCl₃, DMF | 16 | 60 | 68 | [4] |
| Acetanilides | PCl₅, DMF | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocol: General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes [4]
To cooled (0°C) N,N-dimethylformamide (0.15 mol), freshly distilled phosphorus oxychloride (0.35 mol) is added dropwise with stirring. The respective acetanilide (or its oxime derivative) (0.05 mol) is then added portion-wise. The reaction mixture is heated at 60°C for 16 hours. After completion, the mixture is poured into ice-cold water (300 mL) and stirred at a temperature below 10°C for 30 minutes. The resulting solid, 2-chloroquinoline-3-carbaldehyde, is collected by filtration and recrystallized from ethyl acetate.
Step 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde
The second and final step is the oxidation of the aldehyde group of 2-chloroquinoline-3-carbaldehyde to a carboxylic acid. A common method for this transformation is the use of silver nitrate in an alkaline medium.[5]
Quantitative Data for the Oxidation of 2-Chloroquinoline-3-carbaldehydes
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | AgNO₃, NaOH | Ethanol/Water | 12 | Not Specified | [5] |
| 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde | AgNO₃, NaOH | Ethanol/Water | 12 | 94 | [5] |
| 2-Chlorobenzo[h]quinoline-3-carbaldehyde | AgNO₃, NaOH | Ethanol/Water | 12 | 83 | [5] |
Detailed Experimental Protocol: General Procedure for the Synthesis of 2-Chloroquinoline-3-carboxylic Acids [5]
To a stirring suspension of the corresponding 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol is added. A solution of sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol is then added dropwise over 15 minutes with intensive stirring at room temperature. The reaction mixture is stirred for 12 hours and then filtered through a CELITE pad. The solvent is removed by rotary evaporation. Water is added to completely dissolve the sodium salt of the carboxylic acid, and the solution is then acidified to pH 1 with a 15% aqueous HCl solution. The precipitated solid product is collected by filtration, washed with water, and dried.
Alternative Synthetic Approaches
While the two-step synthesis from acetanilides is the most prevalent, other methods for the preparation of this compound and its precursors have been reported.
Synthesis from 2-Chloroquinoline
An alternative route to 2-chloroquinoline-3-carbaldehyde, the direct precursor to the target carboxylic acid, involves the formylation of 2-chloroquinoline.[6]
Figure 2: Synthesis of 2-chloroquinoline-3-carbaldehyde from 2-chloroquinoline.
Detailed Experimental Protocol: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde from 2-Chloroquinoline [6]
To a solution of diisopropylamine (0.46 mL, 3.30 mmol) in 8 mL of THF at 0°C, n-butyllithium (1.53 mL, 3.30 mmol) is added slowly and dropwise. After 20 minutes of reaction, the solution is cooled to -78°C, and 2-chloroquinoline (491 mg, 3.0 mmol) is added at this temperature. The mixture is stirred at -78°C for 30 minutes, followed by the dropwise addition of dimethylformamide (0.39 mL, 5.04 mmol), and stirring is continued at the same temperature for another 30 minutes. The reaction is quenched with glacial acetic acid (1 mL) at -78°C. The mixture is then slowly warmed to room temperature and diluted with ether (30 mL). The organic phase is washed sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL) and dried over anhydrous MgSO₄. Concentration of the organic phase yields 2-chloro-3-quinolinecarboxaldehyde as a light yellow solid (530 mg, 92% yield).
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the Vilsmeier-Haack reaction of acetanilides to form 2-chloroquinoline-3-carbaldehydes, followed by oxidation of the aldehyde to the carboxylic acid. This method is well-documented, with established protocols and reported yields for various substituted derivatives. The direct formylation of 2-chloroquinoline offers a high-yielding alternative for the synthesis of the key carbaldehyde intermediate. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. ijsr.net [ijsr.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-chloroquinoline-3-carboxylic acid from its corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. The primary protocol described is a well-documented method utilizing silver nitrate in an alkaline medium. An alternative, the Pinnick oxidation, is also presented, offering a milder option for substrates with sensitive functional groups.
Overview of Synthetic Pathways
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidation reaction in organic synthesis. For heteroaromatic aldehydes such as 2-chloroquinoline-3-carbaldehyde, selecting an appropriate oxidant and reaction conditions is crucial to avoid unwanted side reactions on the quinoline ring.
Primary Method: Silver Nitrate Oxidation
A robust and high-yielding method for the oxidation of 2-chloroquinoline-3-carbaldehyde involves the use of silver nitrate in an alkaline ethanolic solution.[1] This method is particularly effective for this substrate and has been successfully applied in the synthesis of various quinoline derivatives.[1]
Alternative Method: Pinnick Oxidation
The Pinnick oxidation is a widely used method for the oxidation of aldehydes to carboxylic acids, known for its mild conditions and tolerance of a wide range of functional groups.[2][3][4] This reaction employs sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of hypochlorous acid, which can lead to side reactions.[3][5]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key quantitative data and reaction parameters for the two described synthetic protocols.
| Parameter | Silver Nitrate Oxidation | Pinnick Oxidation (General Protocol) |
| Starting Material | 2-Chloroquinoline-3-carbaldehyde | 2-Chloroquinoline-3-carbaldehyde |
| Product | This compound | This compound |
| Oxidizing Agent | Silver Nitrate (AgNO₃) | Sodium Chlorite (NaClO₂) |
| Key Reagents | Sodium Hydroxide (NaOH) | Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-methyl-2-butene |
| Solvent System | Ethanol/Water | tert-Butanol/Water |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 4-16 hours |
| Reported Yield | 83-89%[1] | Typically high, but substrate-dependent |
| Work-up | Filtration, Evaporation, Acidification | Quenching, Extraction, Purification |
Experimental Protocols
Protocol 1: Silver Nitrate Oxidation of 2-Chloroquinoline-3-carbaldehyde
This protocol is adapted from a general procedure for the synthesis of 2-chloroquinoline-3-carboxylic acids.[1]
Materials:
-
2-chloroquinoline-3-carbaldehyde (1.0 eq)
-
Silver nitrate (AgNO₃) (1.6 eq)
-
Sodium hydroxide (NaOH) (5.0 eq)
-
Ethanol (EtOH)
-
Deionized water
-
15% Hydrochloric acid (HCl)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a suspension of 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol.
-
Addition of Silver Nitrate: In a separate beaker, dissolve silver nitrate (2.71 g, 0.016 mol) in 30 mL of warm ethanol. Add this solution to the stirring suspension of the aldehyde.
-
Addition of Base: Prepare a solution of sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol. Add this solution dropwise to the reaction mixture over 15 minutes with intensive stirring at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 12 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, filter the reaction mixture through a pad of Celite to remove the silver precipitate.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Add water to the residue to completely dissolve the sodium salt of the carboxylic acid.
-
Acidify the aqueous solution to a pH of 1 using a 15% aqueous HCl solution.
-
The product, this compound, will precipitate out of the solution.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield the pure this compound.
-
Protocol 2: Pinnick Oxidation of 2-Chloroquinoline-3-carbaldehyde
This is a general protocol for the Pinnick oxidation and may require optimization for this specific substrate.[2][5]
Materials:
-
2-chloroquinoline-3-carbaldehyde (1.0 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
2-methyl-2-butene (10.0 eq)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (5.0 eq)
-
Sodium chlorite (NaClO₂) (80% purity, 4.0 eq)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., a 1:1 ratio).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 2-methyl-2-butene (10.0 eq) followed by sodium dihydrogen phosphate monohydrate (5.0 eq).
-
Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (4.0 eq) in deionized water. Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Visualizations
Chemical Transformation
Caption: Oxidation of 2-chloroquinoline-3-carbaldehyde.
Experimental Workflow: Silver Nitrate Oxidation
Caption: Workflow for Silver Nitrate Oxidation.
References
laboratory protocol for the oxidation of 2-chloroquinoline-3-carbaldehyde
Abstract
This application note provides a detailed laboratory protocol for the oxidation of 2-chloroquinoline-3-carbaldehyde to its corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid. This transformation is a key step in the synthesis of various quinoline-based compounds with potential therapeutic applications. The described method employs silver nitrate in an alkaline medium, a reliable and effective approach for this specific oxidation. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The conversion of 2-chloroquinoline-3-carbaldehyde to this compound is a critical step, as the carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amidation or esterification, to generate novel molecular entities. The protocol detailed herein is based on established literature procedures and offers a straightforward and reproducible method for this oxidation.[1][2]
Experimental Protocol
Materials:
-
2-chloroquinoline-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
80% Aqueous Ethanol
-
15% Aqueous Hydrochloric acid (HCl)
-
CELITE®
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Preparation of Reactant Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol. Stir the suspension at room temperature.
-
Preparation of Silver Nitrate Solution: In a separate beaker, prepare a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol.
-
Addition of Silver Nitrate: Add the warm silver nitrate solution to the stirring suspension of the aldehyde.
-
Preparation of Sodium Hydroxide Solution: In another beaker, dissolve sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of 80% aqueous ethanol.
-
Base Addition: Add the sodium hydroxide solution dropwise to the reaction mixture over a period of 15 minutes with intensive stirring at room temperature.
-
Reaction: Allow the reaction mixture to stir for 12 hours at room temperature.
-
Filtration: After 12 hours, filter the reaction mixture through a pad of CELITE® to remove the precipitated silver salts.
-
Solvent Removal: Concentrate the filtrate by removing the solvent using a rotary evaporator.
-
Dissolution of Sodium Salt: To the residue, add deionized water to completely dissolve the sodium salt of the carboxylic acid.
-
Acidification: Acidify the aqueous solution to a pH of 1 with 15% aqueous hydrochloric acid. This will precipitate the this compound.
-
Isolation and Drying: Collect the precipitated product by filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Molar Equivalents |
| 2-chloroquinoline-3-carbaldehyde | 191.61 | 0.01 | 1.92 | - | 1.0 |
| Silver nitrate (AgNO₃) | 169.87 | 0.016 | 2.71 | - | 1.6 |
| Sodium hydroxide (NaOH) | 40.00 | 0.05 | 2.0 | - | 5.0 |
| Ethanol (EtOH) | - | - | - | 90 | - |
| 80% Aqueous Ethanol | - | - | - | 30 | - |
| 15% Aqueous HCl | - | - | - | As needed | - |
Visualizations
Caption: Experimental workflow for the oxidation of 2-chloroquinoline-3-carbaldehyde.
References
Application of 2-Chloroquinoline-3-Carboxylic Acid in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-chloroquinoline-3-carboxylic acid as a versatile scaffold in medicinal chemistry. Primarily recognized for its role in the development of protein kinase CK2 inhibitors, this heterocyclic compound also serves as a key intermediate for synthesizing a variety of biologically active molecules.
Introduction
This compound is a synthetic compound that has garnered significant attention in the field of drug discovery. Its rigid bicyclic structure and the presence of reactive chloro and carboxylic acid functionalities make it an ideal starting material for the synthesis of diverse derivatives. Research has predominantly focused on its application as a core structure for the development of potent and selective inhibitors of protein kinase CK2, a key regulator of numerous cellular processes implicated in cancer and other diseases. Furthermore, derivatives of this scaffold have been explored for their potential as antibacterial and anti-inflammatory agents.
Core Application: Protein Kinase CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[1] Inhibition of CK2 is a promising therapeutic strategy for the treatment of cancer. This compound has been extensively used as a starting material to generate a library of CK2 inhibitors, primarily through modifications at the 2-position of the quinoline ring.
Quantitative Data: CK2 Inhibition by this compound Derivatives
The following table summarizes the in vitro inhibitory activity of various derivatives of this compound against protein kinase CK2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | R Group | IC50 (µM) |
| 1 | 2-Aminoquinoline-3-carboxylic acid | H | >50 |
| 2 | 2-Aminoquinoline-3-carboxylic acid | 6-OCH3 | 1.8 |
| 3 | 2-Aminoquinoline-3-carboxylic acid | 7-OCH3 | 0.95 |
| 4 | 2-Aminoquinoline-3-carboxylic acid | 8-OCH3 | 1.1 |
| 5 | 2-Aminoquinoline-3-carboxylic acid | 6,7-diOCH3 | 1.3 |
| 6 | 2-Aminoquinoline-3-carboxylic acid | 6-Br | 1.2 |
| 7 | 2-Aminoquinoline-3-carboxylic acid | 7-Br | 0.85 |
| 8 | 2-Aminoquinoline-3-carboxylic acid | 8-Br | 0.65 |
| 9 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | H | 2.8 |
| 10 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 7-OCH3 | 1.5 |
| 11 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 8-OCH3 | 1.2 |
| 12 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 6,7-diOCH3 | 1.8 |
| 13 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 7-Br | 0.9 |
| 14 | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 8-Br | 0.75 |
Note: Data compiled from a study by Syniugin et al.[2][3]
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: General Procedure for the Synthesis of 2-Aminoquinoline-3-carboxylic Acids [3]
-
Suspend 1 mmol of the corresponding this compound in 5 mL of 26% aqueous NH3.
-
Heat the suspension in a stainless-steel autoclave at 150 °C for 4 hours.
-
After cooling the reaction mixture, acidify the clear solution to pH 4 with 5% aqueous HCl.
-
Filter the resulting solid product.
-
Recrystallize the product from an isopropanol-DMF mixture to yield the pure 2-aminoquinoline-3-carboxylic acid derivative.
Protocol 2: General Procedure for the Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acids [3]
-
Suspend 1 mmol of the corresponding this compound and 0.15 g (2.3 mmol) of sodium azide in 5 mL of DMF.
-
Stir the mixture at 100 °C for 12 hours.
-
After cooling, add 30 mL of water to the reaction mixture.
-
Acidify the mixture to pH 1 with 15% aqueous HCl.
-
Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C to yield the pure tetrazolo[1,5-a]quinoline-4-carboxylic acid derivative.
In Vitro Protein Kinase CK2 Inhibition Assay
Protocol 3: ADP-Glo™ Kinase Assay for CK2 Inhibition [1][4]
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.
Materials:
-
Recombinant human Protein Kinase CK2 (holoenzyme or catalytic subunit)
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Silmitasertib/CX-4945)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque, flat-bottom 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known CK2 inhibitor (positive control).
-
Enzyme Preparation: Prepare a master mix containing the kinase assay buffer and recombinant CK2 enzyme at a 2X final concentration. Dispense 5 µL of the enzyme master mix into each well of the compound-plated assay plate.
-
Kinase Reaction Initiation: Prepare a 2X ATP/Substrate solution in kinase assay buffer. The final ATP concentration should be at or near the Km for CK2. To initiate the kinase reaction, add 5 µL of the 2X ATP/Substrate solution to each well. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Luminescence Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of CK2 by this compound derivatives disrupts several pro-survival signaling pathways that are frequently dysregulated in cancer.
PI3K/AKT/mTOR Pathway
CK2 positively regulates the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival. CK2 can directly phosphorylate and activate Akt, a key component of this pathway. By inhibiting CK2, this compound derivatives can downregulate this pro-survival pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. CK2 can promote NF-κB activation by phosphorylating its inhibitor, IκBα, leading to its degradation and the subsequent activation of NF-κB.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors. CK2 has been shown to be a novel interaction partner of JAKs and is essential for their activation.
Other Potential Applications
While the primary focus has been on CK2 inhibition, the this compound scaffold holds promise in other therapeutic areas.
Antibacterial Activity
Quinoline-based compounds have a long history as antibacterial agents. While specific quantitative data for this compound derivatives is limited, related quinoline-3-carboxylic acids have shown activity against various bacterial strains. Further investigation into the antibacterial potential of this specific scaffold is warranted.
Anti-inflammatory Activity
Given the role of CK2 in the pro-inflammatory NF-κB pathway, it is plausible that this compound derivatives could exhibit anti-inflammatory properties. Some studies on broader quinoline derivatives have reported anti-inflammatory effects, suggesting this as a potential area for future research and development.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, particularly for the development of protein kinase CK2 inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the discovery of novel therapeutic agents for cancer and potentially other diseases. The provided protocols and data serve as a foundation for researchers to further explore and expand the medicinal applications of this promising compound.
References
Application Notes and Protocols: Utilizing 2-Chloroquinoline-3-Carboxylic Acid as a Protein Kinase CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase CK2, a highly conserved serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its dysregulation has been implicated in a variety of diseases, particularly cancer, making it a significant therapeutic target.[1] This document provides detailed application notes and experimental protocols for the use of 2-chloroquinoline-3-carboxylic acid and its derivatives as inhibitors of Protein Kinase CK2. These guidelines are intended to assist researchers in the effective design and execution of experiments to investigate the inhibitory potential of these compounds.
Data Presentation
The inhibitory activity of this compound and its derivatives against Protein Kinase CK2 is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Compound | R | R1 | IC50 (µM)[2] |
| 2-chloro-6,7-dichloroquinoline-3-carboxylic acid | 6,7-di-Cl | H | >50 |
| 2-chloro-6-bromoquinoline-3-carboxylic acid | 6-Br | H | >50 |
| 2-chloro-8-methylquinoline-3-carboxylic acid | 8-Me | H | >50 |
| 2-chloro-6-methylquinoline-3-carboxylic acid | 6-Me | H | >50 |
| 2-chloro-5,8-dimethylquinoline-3-carboxylic acid | 5,8-di-Me | H | >50 |
| 2-chloro-6,8-dichloroquinoline-3-carboxylic acid | 6,8-di-Cl | H | >50 |
| 2-chloro-8-methoxyquinoline-3-carboxylic acid | 8-OMe | H | >50 |
| 2-chloro-6-ethoxyquinoline-3-carboxylic acid | 6-OEt | H | >50 |
| 2-chloro-7-iodoquinoline-3-carboxylic acid | 7-I | H | >50 |
| 2-chloro-benzo[f]quinoline-3-carboxylic acid | benzo[f] | H | >50 |
Note: The provided data indicates that while this compound is a known scaffold for CK2 inhibitors, its direct derivatives listed above show weak activity (IC50 > 50 µM). More potent inhibitors have been developed from the broader 3-quinoline carboxylic acid class.[2][3]
Signaling Pathway
Protein Kinase CK2 is constitutively active and phosphorylates a vast number of substrates, influencing multiple signaling pathways critical for cell survival and proliferation. Inhibition of CK2 can disrupt these pathways, leading to outcomes such as apoptosis and cell cycle arrest.
Caption: Inhibition of CK2 by this compound derivatives blocks substrate phosphorylation, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of the compounds on CK2 enzymatic activity.
Experimental Workflow:
Caption: Workflow for determining the in vitro inhibitory activity of compounds against Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2
-
Specific peptide substrate for CK2
-
This compound derivative (inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide.
-
Add varying concentrations of the this compound derivative or a DMSO control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
Terminate the reaction and measure the signal (e.g., luminescence for ADP-Glo) according to the manufacturer's protocol.
-
Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
Cell Viability Assay (MTT/XTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell line with known CK2 expression
-
Complete cell culture medium
-
This compound derivative (inhibitor)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivative or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[4]
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for CK2 Substrate Phosphorylation
This protocol is used to confirm the inhibition of CK2 activity within a cellular context by examining the phosphorylation status of a known CK2 substrate.
Experimental Workflow:
Caption: A stepwise workflow for assessing the in-cell inhibition of CK2 by monitoring the phosphorylation of its substrates.
Materials:
-
Cancer cell line
-
This compound derivative (inhibitor)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody specific for a phosphorylated CK2 substrate (e.g., anti-phospho-Akt Ser129)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor at various concentrations for a predetermined time.[1]
-
Lyse the cells and quantify the protein concentration.[1]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[1]
-
Block the membrane and incubate it with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.[1]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Analyze the bands to determine the change in phosphorylation of the CK2 substrate in response to the inhibitor. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.[1]
References
preparation of 2-aminoquinoline-3-carboxylic acid from 2-chloroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-aminoquinoline-3-carboxylic acid from 2-chloroquinoline-3-carboxylic acid. Two primary methodologies are presented: a classical high-pressure amination using aqueous ammonia and a modern palladium-catalyzed approach based on the Buchwald-Hartwig amination. These procedures are essential for researchers in medicinal chemistry and drug development, as the 2-aminoquinoline-3-carboxylic acid scaffold is a key building block for various pharmacologically active molecules. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow.
Introduction
The conversion of 2-chloroquinolines to their 2-amino counterparts is a fundamental transformation in heterocyclic chemistry. The resulting 2-aminoquinoline derivatives are prevalent in a wide array of therapeutic agents, exhibiting activities such as anticancer and protein kinase inhibition. This application note details two reliable methods for the preparation of 2-aminoquinoline-3-carboxylic acid, a valuable intermediate for further chemical elaboration.
The first method described is a direct nucleophilic aromatic substitution using aqueous ammonia at elevated temperature and pressure. This approach is straightforward but requires specialized equipment to handle the reaction conditions safely. The second method, the Buchwald-Hartwig amination, offers a more versatile and often higher-yielding alternative under milder conditions, employing a palladium catalyst with a suitable ligand and an ammonia surrogate.
Experimental Protocols
Method 1: High-Pressure Amination with Aqueous Ammonia
This protocol is adapted from established procedures for the amination of 2-chloroquinolines.[1]
Materials:
-
This compound
-
26% Aqueous ammonia solution
-
5% Aqueous hydrochloric acid
-
Isopropanol (IPA)
-
N,N-Dimethylformamide (DMF)
-
Stainless steel autoclave
-
Standard laboratory glassware
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
In a stainless steel autoclave, suspend 1 mmol of this compound in 5 mL of 26% aqueous ammonia.
-
Seal the autoclave and heat the reaction mixture to 150 °C for 4 hours with stirring.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Carefully vent the autoclave and transfer the resulting clear solution to a beaker.
-
Acidify the solution to pH 4 with 5% aqueous hydrochloric acid. A precipitate will form.
-
Collect the solid product by filtration and wash it with deionized water.
-
Recrystallize the crude product from an isopropanol-DMF mixture to yield pure 2-aminoquinoline-3-carboxylic acid.[1]
Expected Yield: 30-50%[1]
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination adapted for the synthesis of primary arylamines.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
An ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Anhydrous workup solvents (e.g., ethyl acetate, brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (1.5-2.0 equivalents) and the ammonia surrogate (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using benzophenone imine, the resulting imine must be hydrolyzed by acidic workup (e.g., aqueous HCl) to liberate the free amine.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Method 1: High-Pressure Amination | Method 2: Buchwald-Hartwig Amination |
| Starting Material | This compound | This compound |
| Reagents | 26% Aqueous NH₃ | Pd catalyst, phosphine ligand, base, ammonia surrogate |
| Solvent | Water | Toluene, Dioxane, or THF |
| Temperature | 150 °C | 80-110 °C |
| Pressure | High pressure (autoclave) | Atmospheric pressure |
| Reaction Time | 4 hours | 2-24 hours (monitor by TLC/LC-MS) |
| Work-up | Acidification and filtration | Aqueous workup and extraction |
| Purification | Recrystallization | Column chromatography |
| Yield | 30-50% | Typically higher, substrate-dependent |
Characterization of 2-Aminoquinoline-3-carboxylic acid
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the -NH₂ protons and a very broad singlet for the carboxylic acid proton (often >10 ppm). |
| ¹³C NMR | Carboxyl carbon signal between 165-185 ppm. Aromatic and quinoline carbons in the range of 110-160 ppm.[2][3] |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). C=O stretch around 1710-1760 cm⁻¹. N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹).[2][3] |
| Mass Spectrometry | Calculation for C₁₀H₈N₂O₂: [M+H]⁺ = 189.06. |
| LC-MS | A single peak corresponding to the product's mass, indicating purity. |
Visualizations
Caption: Comparative workflow for the synthesis of 2-aminoquinoline-3-carboxylic acid.
Caption: Reaction pathways for the amination of this compound.
References
The Versatility of 2-Chloroquinoline-3-carboxylic Acid: A Gateway to Novel Heterocyclic Scaffolds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloroquinoline-3-carboxylic acid is a highly versatile and valuable precursor in the field of heterocyclic chemistry. Its reactive sites—the carboxylic acid group at the C-3 position and the chloro substituent at the C-2 position—provide a unique platform for the synthesis of a diverse array of fused and substituted quinoline-based heterocycles. These resulting scaffolds are of significant interest in medicinal chemistry due to their potential as bioactive agents, including roles as kinase inhibitors and antimicrobial compounds. This document provides an overview of the synthetic applications of this compound and detailed protocols for the synthesis of key heterocyclic derivatives.
Synthetic Applications
This compound serves as a key intermediate for the construction of several important heterocyclic systems. The primary transformations involve nucleophilic substitution of the chlorine atom at the C-2 position and cyclization reactions involving the carboxylic acid group. These reactions lead to the formation of novel polycyclic aromatic compounds with potential therapeutic applications.
Key synthetic transformations include:
-
Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids: Hydrolysis of the 2-chloro group leads to the formation of the corresponding quinolin-2-one derivatives.
-
Synthesis of 2-Aminoquinoline-3-carboxylic Acids: Amination at the C-2 position provides access to 2-aminoquinoline scaffolds.
-
Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acids: Intramolecular cyclization with sodium azide yields the fused tetrazolo-quinoline system.
These derivatives are of particular interest in drug discovery, with studies demonstrating their potential as inhibitors of protein kinase CK2, a target implicated in various cancers.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent conversion to various heterocyclic derivatives.
Table 1: Synthesis of Substituted 2-Chloroquinoline-3-carboxylic Acids [1]
| Compound | Substituent | Yield (%) | Melting Point (°C) |
| 3a | 6-Methoxy | 89 | 259 |
| 3b | 7-Methoxy | 83 | 203 |
Data extracted from Yarmolchuk et al., 2016.
Table 2: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives [1]
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| 4a | 2-chloro-6-methoxyquinoline-3-carboxylic acid (3a) | 89 | 289 |
Data extracted from Yarmolchuk et al., 2016.
Table 3: Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives [1]
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| 5a | 2-chloro-6-methoxyquinoline-3-carboxylic acid (3a) | 36 | 283 |
Data extracted from Yarmolchuk et al., 2016.
Table 4: Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acid Derivatives [1]
| Compound | Starting Material | Yield (%) | Melting Point (°C) |
| 6a | 2-chloro-6-methoxyquinoline-3-carboxylic acid (3a) | 79 | 255 |
Data extracted from Yarmolchuk et al., 2016.
Table 5: Biological Activity of Synthesized Heterocycles as CK2 Inhibitors [1]
| Compound | IC50 (µM) |
| 3b | > 10 |
| 4b | > 10 |
| 5b | 0.8 |
| 6b | 0.3 |
Data extracted from Yarmolchuk et al., 2016.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: General Procedure for the Synthesis of 2-Chloroquinoline-3-carboxylic Acids (3a-l)[1]
-
To a stirring suspension of the corresponding 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol, add a warm solution of silver nitrate (AgNO₃, 2.71 g, 0.016 mol) in 30 mL of ethanol.
-
Add a solution of sodium hydroxide (NaOH, 2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise with intensive stirring over 15 minutes at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Filter the reaction mixture through a CELITE pad.
-
Remove the solvent by rotary evaporation.
-
Add water to completely dissolve the sodium salt of the carboxylic acid.
-
Acidify the solution with 15% aqueous hydrochloric acid (HCl) to a pH of 1.
-
Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.
Protocol 2: General Procedure for the Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids (4a-l)[1]
-
Prepare a suspension of the corresponding this compound (1 mmol) in glacial acetic acid (25 mL) and water (1.5 mL).
-
Boil the suspension with stirring for 12–24 hours. Monitor the reaction progress by NMR.
-
After cooling, add water (100 mL).
-
Filter the solid product, wash with water (2 x 20 mL), and then dry in a vacuum oven at 60 °C.
Protocol 3: General Procedure for the Synthesis of 2-Aminoquinoline-3-carboxylic Acids (5a-l)[1]
-
Heat a suspension of the corresponding this compound (1 mmol) in 26% aqueous ammonia (NH₃, 5 mL) in a stainless steel autoclave at 150 °C for 4 hours.
-
After cooling the reaction mixture, acidify the clear solution with 5% aqueous HCl to a pH of 4.
-
Filter the solid product and recrystallize from an isopropanol-dimethylformamide (IPA-DMF) mixture.
Protocol 4: General Procedure for the Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acids (6a-l)[1]
-
Stir a suspension of the corresponding this compound (1 mmol) and sodium azide (NaN₃, 0.15 g, 2.3 mmol) in dimethylformamide (DMF, 5 mL) at 100 °C for 12 hours.
-
After cooling, add water (30 mL).
-
Acidify the mixture with 15% aqueous HCl to a pH of 1.
-
Filter the solid product, wash with water (2 x 20 mL), and then dry in a vacuum oven at 60 °C.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of this compound.
References
experimental procedure for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Application Note: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid
Introduction
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key structural motif in various biologically active molecules. This document provides a detailed protocol for a two-step synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, commencing from 2-aminobenzaldehyde and diethyl malonate. The initial step involves the formation of an ethyl carboxylate intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid product.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate)
This procedure outlines the synthesis of the ester intermediate via a condensation reaction.
Materials:
-
2-Aminobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Dilute hydrochloric acid (2%)
-
Water
Equipment:
-
Hot plate
-
Reaction flask with reflux condenser
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is prepared.
-
Piperidine (2 mL) is added to the mixture, and it is fused on a hot plate for 2–3 minutes.[1]
-
Ethanol (30 mL) is added to the reaction mixture, and it is heated under reflux for 2 hours.[1]
-
After the reflux period, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into water and neutralized with a 2% solution of dilute hydrochloric acid.[1]
-
The resulting solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by crystallization from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as colorless crystals.[1]
Part 2: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (Final Product)
This protocol details the hydrolysis of the ethyl ester intermediate to the final carboxylic acid.
Materials:
-
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (from Part 1)
-
Thiourea
-
Anhydrous potassium carbonate
-
Ethanol
-
Acetic acid
-
Water
-
Dimethylformamide (for crystallization)
Equipment:
-
Reaction flask with reflux condenser
-
Beakers
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
The ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (0.01 mol) is added to a solution containing thiourea (0.02 mol) and anhydrous potassium carbonate (0.03 mol) in 50 mL of ethanol.[1]
-
The reaction mixture is heated under reflux for 4 hours.[1]
-
After reflux, the mixture is cooled and then poured into water.
-
The solution is neutralized with a few drops of acetic acid, leading to the formation of a solid.[1]
-
The solid product is filtered, washed with water, and dried.
-
The final product is purified by crystallization from dimethylformamide to give 2-oxo-1,2-dihydroquinoline-3-carboxylic acid as colorless crystals.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesized compounds.
| Compound | Yield | Melting Point (°C) |
| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | 76% | 155 |
| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 63% | 270 |
Data sourced from MDPI[1]
Visualization
The following diagram illustrates the workflow for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
References
Application Notes and Protocols for the Characterization of 2-Chloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 2-chloroquinoline-3-carboxylic acid. The following sections detail the experimental protocols and expected data for various analytical methods, including spectroscopic, chromatographic, and thermal analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives in DMSO-d₆.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2-Cl | - | ~152.0 |
| C3-COOH | - | ~141.7 |
| H4 | ~8.79 (s) | ~123.8 |
| H5 | ~8.03 (d) | ~129.1 |
| H6 | ~7.99 (t) | ~127.7 |
| H7 | ~7.74 (t) | ~133.7 |
| H8 | ~8.12 (d) | ~126.6 |
| C4a | - | ~129.6 |
| C8a | - | ~149.3 |
| COOH | ~13.75 (br. s) | ~165.9 |
Note: The chemical shifts are approximate and can vary based on the specific derivative and experimental conditions. Data is compiled from analogous compounds.[1][2][3]
Experimental Protocol
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
1.2.2. Instrument Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Spectral Width: -2 to 16 ppm
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay: 2-5 s
-
Visualization
References
Application Notes and Protocols for the Derivatization of 2-Chloroquinoline-3-carboxylic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-chloroquinoline-3-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of various derivatives and their subsequent biological evaluation for anticancer and antimicrobial activities.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and protein kinase inhibitory properties.[1][2] The this compound core, in particular, serves as a valuable starting material for the synthesis of a diverse library of compounds through modifications at the C2 and C3 positions. The presence of the reactive chloro and carboxylic acid functionalities allows for a wide range of chemical transformations, leading to the generation of novel molecules with potentially enhanced therapeutic efficacy.[3][4]
Synthesis of this compound Derivatives
The derivatization of this compound primarily involves nucleophilic substitution at the C2 position and modifications of the carboxylic acid group at the C3 position, such as amidation and esterification.
Protocol 1: Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives
This protocol describes the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives via nucleophilic substitution of the chlorine atom.
Materials:
-
This compound derivatives
-
Ammonia solution (26% aqueous)
-
Hydrochloric acid (5% aqueous)
-
Isopropanol (IPA)
-
Dimethylformamide (DMF)
-
Stainless steel autoclave
Procedure:
-
Suspend the desired this compound derivative (1 mmol) in 5 mL of 26% aqueous ammonia in a stainless steel autoclave.
-
Heat the reaction mixture at 150 °C for 4 hours.
-
After cooling the reaction mixture, acidify the clear solution to pH 4 with 5% aqueous HCl.
-
Filter the resulting solid product and recrystallize it from an IPA-DMF mixture to yield the pure 2-aminoquinoline-3-carboxylic acid derivative.[5]
Protocol 2: Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acid Derivatives
This protocol details the synthesis of fused heterocyclic derivatives by reacting this compound with sodium azide.
Materials:
-
This compound derivatives
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (15% aqueous)
Procedure:
-
Suspend the respective this compound (1 mmol) and sodium azide (0.15 g, 2.3 mmol) in 5 mL of DMF.
-
Stir the mixture at 100 °C for 12 hours.
-
After cooling, add 30 mL of water and acidify the mixture to pH 1 with 15% aqueous HCl.
-
Filter the solid product, wash it with water (2 x 20 mL), and dry it in a vacuum oven at 60 °C to obtain the tetrazolo[1,5-a]quinoline-4-carboxylic acid derivative.[6]
Protocol 3: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
This protocol describes the hydrolysis of the C2-chloro group to a carbonyl group.
Materials:
-
This compound derivatives
-
Glacial acetic acid
-
Water
Procedure:
-
Suspend the corresponding this compound (1 mmol) in 25 mL of glacial acetic acid and 1.5 mL of water.
-
Boil the mixture with stirring for 12–24 hours, monitoring the reaction by NMR.
-
After cooling, add 100 mL of water.
-
Filter the solid product, wash it with water (2 x 20 mL), and dry it in a vacuum oven at 60 °C to yield the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative.[5][6]
Biological Screening Protocols
The synthesized derivatives can be screened for various biological activities. Below are detailed protocols for anticancer and antimicrobial screening.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Protocol 5: Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cotton swabs
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal) and negative control (solvent)
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells of uniform diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8]
Quantitative Biological Activity Data
The following tables summarize the reported anticancer and antimicrobial activities of various this compound derivatives.
Table 1: Anticancer Activity of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against MCF-7 Cell Line [9]
| Compound ID | R | IC₅₀ (µg/mL) |
| 7a | H | 2.85 ± 0.31 |
| 7b | 4-OCH₃ | 2.11 ± 0.23 |
| 7c | 4-OH, 3-OCH₃ | 1.73 ± 0.27 |
| 7d | 4-Cl | 3.14 ± 0.35 |
| Doxorubicin | - | 1.98 ± 0.16 |
Table 2: Anticancer Activity of Quinoline and Benzothiazole Containing Schiff's Bases [10]
| Compound ID | R | R' | IC₅₀ (µM) vs MCF7 | IC₅₀ (µM) vs A549 |
| 5c | H | Cl | 12.73 | 13.76 |
| 5f | CH₃ | Cl | 13.78 | 13.44 |
| 5i | Cl | Cl | 10.65 | 10.89 |
| Doxorubicin | - | - | 0.89 | 0.92 |
Table 3: Antimicrobial Activity (MIC, µg/mL) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [11]
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 5a₁ | 128 | 128 | >128 | >128 |
| 5a₂ | 32 | 16 | 64 | 128 |
| 5a₃ | 16 | 8 | 32 | 64 |
| Ampicillin | 0.5 | 1 | 4 | >128 |
| Gentamycin | 0.25 | 0.5 | 1 | 2 |
Signaling Pathways and Experimental Workflows
The biological activity of quinoline derivatives often stems from their interaction with key cellular signaling pathways. For instance, in cancer, they have been shown to target pathways involving c-Met, EGFR, and VEGF receptors.[12]
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a serine/threonine kinase implicated in cell growth, proliferation, and survival, and its dysregulation is common in cancer.[7] Certain this compound derivatives have been identified as potent inhibitors of CK2.[5]
Protocol 6: In Vitro Protein Kinase CK2 Inhibition Assay
Materials:
-
Recombinant human CK2 holoenzyme
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a non-radioactive ATP detection kit (e.g., ADP-Glo™)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Reaction Setup: In a reaction tube or well, combine the kinase buffer, CK2 enzyme, and the test compound at various concentrations. Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding the peptide substrate and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Termination and Detection:
-
Radioactive: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Follow the manufacturer's protocol for the specific kinase assay kit (e.g., add ADP-Glo™ reagent to terminate the reaction and measure luminescence).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.[1]
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for synthesis and biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Versatility of 2-Chloroquinoline-3-carboxylic Acid: A Building Block for Bioactive Molecules
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroquinoline-3-carboxylic acid is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds with significant biological activities. The presence of a reactive chlorine atom at the 2-position, susceptible to nucleophilic displacement, and a carboxylic acid group at the 3-position, which can undergo various transformations, makes it an ideal scaffold for molecular diversity. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of medicinally relevant compounds, including potential kinase inhibitors and antimicrobial agents.
Key Synthetic Transformations
This compound can be readily prepared from its corresponding aldehyde and subsequently transformed into a variety of derivatives. The primary reaction pathways include nucleophilic substitution at the C2 position and modifications of the carboxylic acid group.
Diagram: Synthetic Pathways from this compound
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoline-3-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloroquinoline-3-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common two-step procedure involving the Vilsmeier-Haack reaction to form the intermediate 2-chloroquinoline-3-carbaldehyde, followed by its oxidation.
Issue 1: Low Yield of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
-
Question: My Vilsmeier-Haack reaction to produce 2-chloroquinoline-3-carbaldehyde from substituted acetanilide is giving a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Vilsmeier-Haack reaction for this synthesis can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in the acetanilide, N,N-dimethylformamide (DMF), or the chlorinating agent (e.g., phosphorus oxychloride - POCl₃ or phosphorus pentachloride - PCl₅) can lead to side reactions and reduce the yield. Ensure all reactants are pure and solvents are anhydrous.[1]
-
Reaction Temperature: Temperature control is critical. The addition of POCl₃ to DMF should typically be performed at low temperatures (0-5 °C) to form the Vilsmeier reagent. The subsequent reaction with the acetanilide is often carried out at elevated temperatures (e.g., 80-100 °C).[1][2] Deviations from the optimal temperature range can promote the formation of unwanted byproducts.[1]
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the acetanilide is crucial. An excess of the Vilsmeier reagent is generally used.[3] Optimization of this ratio may be necessary for different substituted acetanilides.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] For some substrates, extending the reaction time may be necessary.[2]
-
Work-up Procedure: The work-up typically involves pouring the reaction mixture into ice-cold water to precipitate the product.[1] Inefficient precipitation or loss of product during filtration can lower the isolated yield. Ensure the quenching is done carefully and the product is thoroughly collected.
-
Issue 2: Low Yield of this compound (Oxidation Step)
-
Question: The oxidation of 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid is resulting in a poor yield. What could be the problem?
-
Answer: The oxidation step is a critical part of the synthesis. Here are common causes for low yields and their solutions:
-
Choice of Oxidizing Agent: A common and effective method is the oxidation with silver nitrate (AgNO₃) in an alkaline medium (e.g., NaOH in aqueous ethanol).[4] Ensure the quality and appropriate amount of the oxidizing agent are used.
-
Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., 12 hours).[4] Incomplete reaction due to insufficient time can be a cause for low yield. The pH of the solution during work-up is also important; acidification (e.g., with 15% aqueous HCl to pH 1) is necessary to precipitate the carboxylic acid from its salt.[4]
-
Purity of the Starting Aldehyde: Impurities from the previous Vilsmeier-Haack step can interfere with the oxidation reaction. It is advisable to use purified 2-chloroquinoline-3-carbaldehyde for this step.
-
Side Reactions: Although this oxidation is generally clean, the potential for side reactions exists. Analyzing the crude product by techniques like NMR or LC-MS can help identify byproducts and optimize conditions to minimize their formation.
-
Issue 3: Formation of a Dark Oil or Tar Instead of a Solid Product
-
Question: During the Vilsmeier-Haack reaction, a dark oil or tar formed instead of the expected solid 2-chloroquinoline-3-carbaldehyde. What went wrong?
-
Answer: The formation of a tarry substance is often indicative of polymerization or significant impurity formation.[1] Key factors include:
-
Excessive Reaction Temperature: Overheating the reaction mixture can lead to the decomposition of reagents and the formation of polymeric byproducts.[1] Adhere strictly to the recommended temperature profile.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a host of side reactions, resulting in a complex mixture that is difficult to purify.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical two-step synthesis route for this compound?
-
A1: A widely used method involves two main steps:
-
Vilsmeier-Haack Reaction: Substituted acetanilides are reacted with a Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃ or PCl₅) to yield 2-chloroquinoline-3-carbaldehydes.[2][3]
-
Oxidation: The resulting 2-chloroquinoline-3-carbaldehyde is then oxidized to this compound, for example, using silver nitrate in an alkaline solution.[4]
-
-
-
Q2: Are there alternative methods for synthesizing the quinoline ring structure?
-
A2: Yes, several named reactions can be used to synthesize the quinoline core, which could then be further functionalized. These include the Gould-Jacobs reaction, which prepares 4-hydroxyquinoline derivatives from anilines and malonic esters, and the Pfitzinger reaction, which synthesizes substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5][6]
-
-
Q3: How can I monitor the progress of the reactions?
-
Q4: What are some common purification techniques for the final product?
-
A4: The crude this compound, after precipitation and filtration, can be further purified by recrystallization from a suitable solvent. The choice of solvent will depend on the specific substituted derivative. Washing the filtered solid with water is also a crucial step to remove inorganic salts.[4]
-
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Substituted 2-Chloroquinoline-3-carboxylic Acids
| Substituent on Quinoline Ring | Starting Material | Yield (%) | Reference |
| 6-Methoxy | 2-chloro-6-methoxyquinoline-3-carbaldehyde | 89 | [4] |
| 7-Methoxy | 2-chloro-7-methoxyquinoline-3-carbaldehyde | 83 | [4] |
| Benzo[h] | 2-chlorobenzo[h]quinoline-3-carbaldehyde | 83 | [4] |
| Benzo[f] | 3-chlorobenzo[f]quinoline-2-carbaldehyde | 89 | [4] |
Table 2: Reported Yields for the Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
| Substituent on Acetanilide | Yield (%) | Reference |
| 6-CH₃ | 64 | [3] |
| 7-CH₃ | 71 | [3] |
| 7-OCH₃ | 74 | [3] |
| Unsubstituted | 72 | [7] |
| 6-Hydroxy | 66 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To N,N-dimethylformamide (DMF) cooled to 0-5 °C, add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.[2]
-
Add the corresponding substituted acetanilide portion-wise to the Vilsmeier reagent.[7]
-
Heat the reaction mixture at 80-90 °C for a specified time (typically 4-16 hours, depending on the substrate).[2][3]
-
Monitor the reaction progress by TLC.[2]
-
After completion, carefully pour the reaction mixture into ice-cold water with stirring.[1]
-
The solid product, 2-chloroquinoline-3-carbaldehyde, will precipitate.
-
Filter the precipitate, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[7]
Protocol 2: General Procedure for the Oxidation of 2-Chloroquinoline-3-carbaldehyde to this compound
-
Prepare a stirring suspension of the 2-chloroquinoline-3-carbaldehyde in ethanol.[4]
-
Add a warm solution of silver nitrate (AgNO₃) in ethanol to the suspension.[4]
-
Add a solution of sodium hydroxide (NaOH) in aqueous ethanol dropwise to the mixture at room temperature over a period of 15 minutes with intensive stirring.[4]
-
Stir the reaction mixture for approximately 12 hours.[4]
-
Filter the reaction mixture to remove any solids.
-
Remove the solvent by rotary evaporation.
-
Add water to the residue to dissolve the sodium salt of the carboxylic acid.
-
Acidify the aqueous solution with 15% aqueous HCl to a pH of 1 to precipitate the this compound.[4]
-
Filter the solid product, wash with water, and dry in a vacuum oven.[4]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Purification of 2-Chloroquinoline-3-carboxylic Acid
Welcome to the technical support center for the purification of 2-chloroquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by the oxidation of 2-chloroquinoline-3-carbaldehyde?
A1: The most common impurity is the unreacted starting material, 2-chloroquinoline-3-carbaldehyde. Other potential impurities can include by-products from over-oxidation or side reactions, though these are generally less prevalent with selective oxidizing agents like silver nitrate.
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range typically indicates the presence of impurities. The most likely contaminant is the starting aldehyde, which has a different melting point and can cause a depression and broadening of the melting point of the carboxylic acid. Inefficient removal of purification solvents can also lead to a similar observation.
Q3: I am observing streaking or tailing of my product spot on the TLC plate. How can I resolve this?
A3: Tailing is a common issue when running carboxylic acids on silica gel TLC plates due to strong interactions with the stationary phase.[1] To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your eluent system.[1] This protonates the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.
Q4: Is the 2-chloro group on the quinoline ring stable during purification?
A4: The 2-chloro group on the quinoline ring can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of the corresponding quinolone derivative.[2] It is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated and cooling too quickly. | - Add a more polar co-solvent dropwise until the oil redissolves, then allow to cool slowly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool at a slower rate.- Try a different solvent system altogether. Good starting points for aromatic carboxylic acids include ethanol, acetic acid/water mixtures, or toluene.[3][4] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again.- If the solution is already concentrated, add a less polar "anti-solvent" dropwise until turbidity persists, then warm slightly to clarify and cool slowly.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization.- The compound has significant solubility in the cold recrystallization solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Minimize the volume of cold solvent used for washing the crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Purity does not improve after recrystallization. | The impurity and the product have very similar solubility profiles in the chosen solvent. | - Try a different recrystallization solvent or a solvent mixture with different polarity.- Consider an alternative purification method such as column chromatography. |
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/tailing of the carboxylic acid spot. | Strong interaction of the carboxylic acid group with the silica gel stationary phase.[1] | Add 0.5-1% acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[1] |
| Poor separation between the carboxylic acid and the starting aldehyde. | The polarity of the mobile phase is not optimal. | Adjust the ratio of the polar and nonpolar components of your eluent. For example, in a hexane/ethyl acetate system, increasing the proportion of ethyl acetate will increase the polarity and move both spots further up the plate, potentially improving separation. |
| Rf value is too high or too low. | The mobile phase is too polar or too nonpolar, respectively. | - If the Rf is too high (spots run near the solvent front), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).- If the Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Promising solvents for aromatic carboxylic acids include ethanol, methanol, ethyl acetate, toluene, and mixtures such as acetic acid/water.[3][4]
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. c. Continue adding small portions of the hot solvent until the solid is completely dissolved. d. If the solution is colored, and it is suspected that the impurities are colored, you may add a small amount of activated charcoal and boil for a few minutes. e. If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. f. Allow the filtrate to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration. i. Wash the crystals with a small amount of the cold recrystallization solvent. j. Dry the purified crystals in a vacuum oven.
Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)
1. Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase: A good starting point is a mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., in a 5:4:0.1 ratio). The polarity can be adjusted as needed.[5]
-
Visualization: UV lamp (254 nm).
2. Procedure: a. Dissolve small amounts of the crude material, the purified material, and the starting material (2-chloroquinoline-3-carbaldehyde) in a suitable solvent (e.g., ethyl acetate). b. Spot the samples on the TLC plate. It is good practice to co-spot the crude material with the starting material to confirm the identity of the impurity. c. Develop the TLC plate in the prepared mobile phase. d. Visualize the plate under a UV lamp. The carboxylic acid should have a lower Rf value (travel a shorter distance) than the less polar aldehyde starting material. e. The purified sample should ideally show a single spot corresponding to the product, with the absence or significant reduction of the spot corresponding to the starting material.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 4. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 5. ijsr.net [ijsr.net]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of quinoline derivatives. The following information addresses common issues encountered during key synthetic methodologies, offering solutions and detailed protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help diagnose and resolve common problems in your quinoline synthesis experiments.
General Issues
Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the common initial troubleshooting steps?
A1: Low yields are a frequent challenge in quinoline synthesis and can arise from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Reagent Purity: Verify the purity of your starting materials. Impurities, especially in aniline derivatives and carbonyl compounds, can introduce side reactions or inhibit catalysts. The presence of water in anhydrous reactions is a common culprit.
-
Catalyst Activity: The choice and condition of the catalyst are critical. For acid-catalyzed reactions, ensure the acid is of the correct concentration and not degraded. For metal or other specialized catalysts, verify their activity and ensure they are not poisoned.[1]
-
Reaction Temperature: Temperature control is paramount. Many quinoline syntheses require heating, but excessive temperatures can lead to decomposition and tar formation. Conversely, a temperature that is too low may result in an incomplete or very slow reaction.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to lower yields of the desired product.
Method-Specific Troubleshooting
Q2: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. How can I moderate the reaction?
A2: The Skraup synthesis is notoriously vigorous. To manage the reaction and minimize tar formation, consider the following modifications:[2]
-
Use a Moderator: The addition of a moderator such as ferrous sulfate (FeSO₄) or boric acid can help to control the exothermic nature of the reaction, leading to a smoother process and reduced charring.[2][3]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to prevent a rapid, uncontrolled exotherm.
-
Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat and prevent the formation of localized hotspots.
Q3: The yield of my Skraup synthesis is consistently low, even with a moderator. What else can I optimize?
A3: Beyond controlling the exotherm, several other factors can impact the yield of the Skraup synthesis.
-
Anhydrous Conditions: The dehydration of glycerol to acrolein is a key initial step. Ensure that anhydrous glycerol is used, as water can interfere with this process.[4]
-
Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., nitrobenzene, arsenic acid) are crucial. Ensure the correct stoichiometry is used to efficiently oxidize the dihydroquinoline intermediate to the final quinoline product.[3][5]
-
Purification: The work-up and purification process for Skraup reactions can be challenging due to the viscous, tarry nature of the crude product. Steam distillation is a common and effective method for isolating the volatile quinoline derivative from non-volatile tars.[2][4]
Q4: My Doebner-von Miller reaction is producing a large amount of polymer, resulting in a low yield of the desired quinoline. How can I prevent this?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[6] The following strategies can help minimize this issue:
-
Biphasic Solvent System: Employing a biphasic system (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the strong acid in the aqueous phase and thus minimizing acid-catalyzed polymerization.[6][7]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, favoring the desired reaction over self-polymerization.[1]
-
Optimize Acid Catalyst: While a strong acid is necessary, the type and concentration can be optimized. Consider screening different Brønsted and Lewis acids to find a balance between reaction rate and side product formation.[6]
Q5: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A5: The formation of regioisomers is a common challenge in the Combes synthesis with unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic factors.[8][9]
-
Steric Hindrance: Increasing the steric bulk on one side of the β-diketone or on the aniline can direct the cyclization to the less sterically hindered position.[8][9]
-
Electronic Effects: The electronic properties of the substituents on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the ring closure.
-
Catalyst and Solvent: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) and solvent can alter the ratio of the resulting regioisomers.[8]
Q6: My Friedländer synthesis is suffering from low yields due to the self-condensation of the ketone starting material. How can I address this?
A6: Aldol self-condensation of the ketone is a common side reaction in the Friedländer synthesis, especially under basic conditions.
-
Catalyst Choice: If using a base catalyst, consider switching to an acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid), which can sometimes suppress base-catalyzed aldol condensation.
-
Use of an Imine Analog: To circumvent the conditions that promote aldol reactions, an imine analog of the 2-aminoaryl ketone or aldehyde can be used.
-
Pre-formation of the Enolate: Under basic conditions, the enolate of the ketone can be pre-formed using a strong, non-nucleophilic base before the addition of the 2-aminoaryl carbonyl compound. This can minimize self-condensation by ensuring the ketone reacts preferentially with the amino-substituted reactant.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield of quinoline derivatives.
Table 1: Comparison of Catalysts in the Friedländer Synthesis of Polysubstituted Quinolines [1]
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ | 80 °C, 1.5 h | 92 |
| 2-Aminobenzophenone | Ethyl Acetoacetate | ZnCl₂ | 80 °C, 4 h | 85 |
| 2-Aminobenzophenone | Ethyl Acetoacetate | p-TsOH | 80 °C, 6 h | 82 |
| 2-Aminoacetophenone | Acetylacetone | In(OTf)₃ | 80 °C, 1 h | 95 |
| 2-Aminoacetophenone | Acetylacetone | ZnCl₂ | 80 °C, 3.5 h | 88 |
Table 2: Effect of Moderators and Oxidizing Agents on Skraup Synthesis Yield [5]
| Aniline Derivative | Oxidizing Agent | Moderator | Product | Yield (%) |
| Aniline | Nitrobenzene | None | Quinoline | 84-91 |
| m-Nitroaniline | Arsenic Acid | Not specified | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | Not specified | 6-Methoxy-8-nitroquinoline | 65-76 |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol describes a moderated Skraup synthesis to improve safety and yield.[4]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (3.5 eq) through the condenser at a rate that maintains a manageable internal temperature.
-
Heating: Gently heat the mixture. Once the reaction begins (indicated by bubbling), remove the heat source. The exothermic reaction should proceed at a steady reflux. If the reaction subsides, gentle heating can be reapplied to maintain reflux for 2-3 hours.
-
Work-up: After cooling, cautiously pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: Purify the crude quinoline by steam distillation. The distillate is then extracted with an organic solvent (e.g., toluene), the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.[4]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System
This protocol utilizes a biphasic system to minimize polymerization.[6]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 3: Acid-Catalyzed Combes Synthesis of a 2,4-Disubstituted Quinoline
This protocol describes a general procedure for the Combes synthesis.[2][10]
-
Reaction Setup: In a round-bottom flask, combine the aniline derivative (1.0 eq) and the β-diketone (e.g., acetylacetone) (1.1 eq).
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Heating: Gently heat the reaction mixture for a short period to ensure complete cyclization.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Protocol 4: Base-Catalyzed Friedländer Synthesis of a Substituted Quinoline
This protocol outlines a base-catalyzed Friedländer synthesis.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of potassium hydroxide (KOH, 0.2 mmol, 20 mol%).
-
Reaction: Heat the mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.
Mandatory Visualizations
General Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Catalyst Selection Logic for Quinoline Synthesis
Caption: A logic diagram for guiding catalyst selection in various quinoline syntheses.
Experimental Workflow for Quinoline Synthesis
Caption: A generalized experimental workflow for the synthesis and purification of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
troubleshooting unexpected byproducts in the synthesis of 2-chloroquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroquinoline-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues and unexpected byproducts encountered during the synthesis of this compound, which is typically a two-step process: (1) Vilsmeier-Haack formylation of an acetanilide to produce 2-chloroquinoline-3-carbaldehyde, and (2) subsequent oxidation to the desired carboxylic acid.
Problem 1: Low or No Yield of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
Possible Causes and Solutions:
-
Inactive Vilsmeier Reagent: Moisture can decompose the Vilsmeier reagent (formed from POCl₃ and DMF).
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and freshly distilled POCl₃. Prepare the reagent at low temperatures (0-5 °C) and use it immediately.[1]
-
-
Insufficiently Reactive Acetanilide: Electron-withdrawing groups on the acetanilide can hinder the reaction.
-
Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[2] Electron-donating groups, particularly at the meta-position of the acetanilide, facilitate the cyclization.
-
-
Improper Temperature Control: The reaction is exothermic, and overheating can lead to polymerization and decomposition.[1][3]
-
Solution: Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of the acetanilide. Use an ice bath to manage the temperature.[1] While heating is often necessary for the cyclization (typically 80-90 °C), exceeding the optimal range can promote byproduct formation.[4]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature.[1]
-
Problem 2: Formation of a Dark, Tarry Residue in the Vilsmeier-Haack Reaction
Possible Causes and Solutions:
-
Reaction Overheating: Excessive heat is a primary cause of polymerization and decomposition, leading to tar formation.[1]
-
Solution: Adhere to strict temperature control as described above.
-
-
Impurities in Starting Materials: Impurities in the acetanilide or solvents can trigger side reactions.
-
Solution: Use purified, high-purity starting materials and anhydrous solvents.[1]
-
Problem 3: Unexpected Byproducts in the Vilsmeier-Haack Reaction
Possible Byproducts and Mitigation Strategies:
-
Diformylated Products: Using a large excess of the Vilsmeier reagent can sometimes lead to diformylation.
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent. Milder reaction conditions, such as lower temperatures and shorter reaction times, can also minimize this side reaction.[2]
-
-
Polymerization Products: As mentioned, this is often due to overheating.
-
Solution: Careful temperature management is crucial.
-
Problem 4: Low Yield or Byproduct Formation During Oxidation to this compound
Possible Causes and Solutions:
-
Incomplete Oxidation: The aldehyde may not be fully converted to the carboxylic acid.
-
Solution: Ensure the oxidizing agent (e.g., silver nitrate) is active and used in the correct stoichiometric amount. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Hydrolysis of the 2-Chloro Group: The 2-chloro group can be hydrolyzed to a 2-oxo group, forming 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, especially under harsh basic or acidic conditions during workup or if the reaction is heated for extended periods in aqueous solutions.[5][6]
-
Solution: Maintain careful control of pH and temperature during the reaction and workup. Using milder reaction conditions can help prevent this side reaction. Formic acid has been shown to promote this hydrolysis.[5]
-
-
Over-oxidation: While less common for aldehydes, strong oxidizing conditions could potentially lead to degradation of the quinoline ring.
-
Solution: Use a selective oxidizing agent like silver nitrate in an alkaline medium.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts originate from the two main synthetic steps. In the Vilsmeier-Haack formylation to get the intermediate aldehyde, you might encounter polymeric materials due to overheating and potentially diformylated species.[1][2] During the oxidation of the aldehyde to the carboxylic acid, the most significant byproduct is often 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which results from the hydrolysis of the 2-chloro group.[6] Incomplete oxidation will also leave residual 2-chloroquinoline-3-carbaldehyde.
Q2: How can I purify the final product, this compound, from its byproducts?
A2: Purification can typically be achieved by recrystallization. If the main impurity is the unreacted aldehyde, this can often be removed by recrystallization from a suitable solvent. If the 2-oxo byproduct is present, careful selection of the recrystallization solvent is necessary. In some cases, column chromatography may be required to achieve high purity.
Q3: My Vilsmeier-Haack reaction is not working. What are the first things I should check?
A3: First, verify the quality of your reagents, especially the POCl₃ and DMF. Both should be anhydrous.[1] The Vilsmeier reagent is moisture-sensitive. Second, check your temperature control. The formation of the reagent should be done at 0-5 °C.[1] Third, ensure your acetanilide is sufficiently reactive; substrates with strong electron-withdrawing groups may not react well under standard conditions.[2]
Q4: Can I use a different oxidizing agent instead of silver nitrate to convert the aldehyde to the carboxylic acid?
A4: Yes, other oxidizing agents can be used for the aldehyde to carboxylic acid transformation, such as potassium permanganate or chromic acid. However, silver nitrate in an alkaline medium is a relatively mild and selective method that is commonly cited for this specific transformation.[6] Stronger, less selective oxidizing agents might lead to more byproducts, including degradation of the quinoline ring. Hydrogen peroxide in the presence of a catalyst is another potential option.[7][8]
Data Presentation
The following tables provide an illustrative summary of how reaction parameters can influence the yield and purity in the synthesis of this compound. The data is representative and intended to highlight trends rather than report absolute experimental values.
Table 1: Illustrative Effect of Temperature on the Vilsmeier-Haack Reaction
| Reaction Temperature (°C) | Yield of Aldehyde (%) | Purity of Aldehyde (%) | Notes |
| 60 | 45 | 90 | Incomplete reaction |
| 80-90 | 85 | 95 | Optimal temperature range |
| 110 | 60 | 70 | Increased tar formation and byproducts |
Table 2: Illustrative Effect of Reaction Time on the Oxidation Step
| Reaction Time (hours) | Conversion of Aldehyde (%) | Yield of Carboxylic Acid (%) | Percentage of 2-Oxo Byproduct (%) |
| 4 | 70 | 65 | <1 |
| 12 | 98 | 90 | 2 |
| 24 | >99 | 85 | 10 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition of the acetanilide, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is between 7 and 8.
-
The solid precipitate of 2-chloroquinoline-3-carbaldehyde is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[9]
Protocol 2: Oxidation of 2-Chloroquinoline-3-carbaldehyde to this compound
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of silver nitrate (1.6 equivalents) in a mixture of ethanol and water.
-
Warm the silver nitrate solution and add it to the solution of the aldehyde with stirring.
-
Prepare a solution of sodium hydroxide (5 equivalents) in 80% aqueous ethanol.
-
Add the sodium hydroxide solution dropwise to the reaction mixture over 15 minutes at room temperature with intensive stirring.
-
Stir the reaction mixture for 12 hours at room temperature. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, filter the mixture to remove the precipitated silver.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with 15% aqueous HCl to a pH of 1.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. ijsr.net [ijsr.net]
addressing solubility issues of 2-chloroquinoline-3-carboxylic acid in reactions
Welcome to the technical support center for 2-chloroquinoline-3-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly those related to solubility, during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in many common solvents?
A1: The limited solubility of this compound stems from its molecular structure. It is a relatively planar, aromatic molecule with a high melting point (approx. 220 °C), suggesting strong intermolecular forces in its crystal lattice that require significant energy to overcome. While the carboxylic acid group offers some polarity, the large, hydrophobic quinoline ring system dominates, leading to poor solubility in aqueous solutions and non-polar organic solvents.
Q2: I am experiencing solubility issues during an amide coupling reaction. What can I do?
A2: Solubility is a common hurdle in amide coupling reactions. To address this, first ensure your starting material is fully dissolved before adding coupling reagents. You can facilitate dissolution by forming a soluble salt in situ. Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to your reaction mixture containing the carboxylic acid and stir until the solid dissolves. This deprotonates the carboxylic acid to form a more soluble carboxylate salt. Once a clear solution is obtained, you can proceed by adding the amine and the coupling reagent (e.g., HATU, DCC).
Q3: How does changing the pH of the medium affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic to neutral aqueous media, it exists predominantly in its neutral, poorly soluble form. By increasing the pH with a base, the carboxylic acid is deprotonated to form a carboxylate salt. This ionic form is significantly more polar and, therefore, exhibits much higher solubility in aqueous solutions.
Q4: Can I use co-solvents to improve solubility for my reaction?
A4: Yes, using a co-solvent system is an effective strategy. A mixture of a polar aprotic solvent where the compound has higher solubility (like DMF or DMSO) with another reaction-compatible solvent can create a medium that keeps all reactants in the solution phase. It is crucial to select co-solvents that will not interfere with your reaction chemistry.
Q5: Is it safe to heat the mixture to aid dissolution? What are the risks?
A5: Gentle heating (e.g., 30-40 °C) can be an effective method to increase solubility. However, caution is advised. Excessive heat can potentially lead to the degradation of the compound or other sensitive reagents in your reaction mixture. Always check the thermal stability of all components before applying heat. For many standard reactions like amide couplings, performing the reaction at room temperature is preferable after achieving dissolution through other means (e.g., salt formation).
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical workflows for addressing solubility challenges.
Caption: A decision tree for troubleshooting solubility issues.
Caption: A workflow for enhancing solubility by forming a salt.
Solvent Selection and Data
While exact quantitative solubility data is sparse, the choice of solvent is critical and depends on the specific reaction. Common solvents used for reactions involving similar 2-chloroquinoline structures include DMF, DMSO, ethanol, and methanol.
Table 1: Recommended Solvents for Different Reaction Conditions
| Solvent | Class | Boiling Point (°C) | Typical Use Case | Notes & Considerations |
| DMF | Polar Aprotic | 153 | Amide couplings, nucleophilic substitutions. | Excellent dissolving power for this compound. Can be difficult to remove under vacuum. |
| DMSO | Polar Aprotic | 189 | Nucleophilic substitutions, reactions requiring higher temperatures. | High boiling point. Must be thoroughly dried as it is hygroscopic. |
| Dichloromethane (DCM) | Non-polar | 40 | General purpose, often used with a co-solvent. | Limited dissolving power on its own; often requires a co-solvent like DMF. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Used in some synthetic transformations. | Moderate solubility. |
| Ethanol (EtOH) | Polar Protic | 78 | Reactions where a protic solvent is acceptable or required. | Solubility is often achieved with heating. |
Table 2: Influence of pH on Aqueous Solubility
| pH Condition | Dominant Species | Expected Relative Aqueous Solubility | Rationale |
| < 4 | Carboxylic Acid (R-COOH) | Low | The compound is in its neutral, protonated form, which is less polar. |
| 4 - 6 | Mixture of R-COOH and R-COO⁻ | Moderate | A mix of neutral and ionized forms exists. |
| > 6 | Carboxylate Salt (R-COO⁻) | High | The compound is deprotonated to its ionic, more polar, and significantly more soluble salt form. |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment for Aqueous Reactions
This protocol is for reactions conducted in aqueous or semi-aqueous media where pH can be controlled.
-
Suspension: Suspend the required amount of this compound in the aqueous buffer or water.
-
Base Addition: While stirring, slowly add a 1M solution of a suitable base (e.g., NaOH, K₂CO₃) dropwise.
-
Monitor pH & Dissolution: Monitor the pH of the mixture. Continue adding the base until the solid completely dissolves. A clear solution indicates the formation of the soluble carboxylate salt.
-
Final Adjustment: Adjust the pH to the desired level for your reaction, ensuring it remains high enough to maintain solubility.
-
Proceed: Add the other reaction components to the now homogeneous solution.
Protocol 2: General Procedure for Using a Co-Solvent System
This protocol is useful when a single solvent does not provide adequate solubility for all reaction components.
-
Initial Dissolution: Dissolve the this compound in a minimum amount of a strong solvent in which it is highly soluble (e.g., DMF or DMSO).
-
Dilution: To this solution, slowly add the second, less-polar co-solvent (e.g., DCM or THF) that is required for the reaction conditions.
-
Observe for Precipitation: Monitor the solution closely. If the compound begins to precipitate, add a small amount of the initial strong solvent until the solution becomes clear again.
-
Reagent Addition: Once a stable, homogeneous solution is achieved, add the other reagents.
-
Troubleshooting: If precipitation occurs upon adding other reagents, try dissolving those reagents in the co-solvent mixture before addition.
Protocol 3: In-situ Salt Formation for Amide Coupling Reactions
This is the recommended procedure for standard amide bond formation.
-
Combine Reagents: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Add Solvent: Add the appropriate anhydrous solvent (e.g., DMF or DCM). Stir the resulting suspension.
-
Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.
-
Stir to Dissolve: Stir the mixture at room temperature for 15-30 minutes. The suspension should turn into a clear, homogeneous solution.
-
Add Coupling Reagent: Once the solution is clear, add the coupling reagent (e.g., HATU, 1.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).
alternative methods for the synthesis of 2-chloroquinoline-3-carboxylic acids
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of 2-chloroquinoline-3-carboxylic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-chloroquinoline-3-carboxylic acids and their precursors.
Issue 1: Low or No Yield of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
-
Question: I am attempting to synthesize the 2-chloroquinoline-3-carbaldehyde precursor from a substituted acetanilide using a Vilsmeier-Haack reaction, but I am getting very low yields or no product at all. What could be the cause?
-
Answer: Low yields in the Vilsmeier-Haack cyclization are a common problem.[1] Several factors can contribute to this:
-
Reagent Quality: Phosphorous oxychloride (POCl₃) is highly sensitive to moisture. Ensure you are using freshly distilled or a new bottle of POCl₃. The N,N-Dimethylformamide (DMF) should also be anhydrous.
-
Stoichiometry: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the acetanilide is critical. An excess of the reagent is typically required. For example, a modified procedure using phosphorus pentachloride (PCl₅) specifies 4.5 equivalents of PCl₅ and 3 equivalents of DMF for 1 equivalent of acetanilide.[2]
-
Reaction Temperature and Time: The reaction often requires heating. A typical condition is heating at 60°C for 16 hours or at 100°C for approximately 4 hours.[2][3] However, excessive temperatures can lead to decomposition and tar formation.[1] The optimal time and temperature can be substrate-dependent; electron-donating groups on the acetanilide generally lead to higher yields and may require shorter reaction times.[4]
-
Work-up Procedure: The reaction mixture must be quenched carefully by pouring it into ice-cold water to precipitate the product.[1][3] If the product is oily or fails to precipitate, it may indicate impurities or incomplete reaction.
-
Issue 2: The Vilsmeier-Haack Reaction Mixture Turns into a Dark Tar
-
Question: My reaction mixture for the synthesis of 2-chloroquinoline-3-carbaldehyde has turned into a thick, dark tar, making product isolation impossible. How can I prevent this?
-
Answer: Tar formation is a known issue in many classical quinoline syntheses, often due to aggressive reaction conditions.[5]
-
Control the Temperature: The Vilsmeier-Haack reaction is exothermic. The initial formation of the Vilsmeier reagent should be done at a low temperature (0°C) before the addition of the acetanilide.[3][4] A sudden increase in temperature during heating can promote polymerization and decomposition.
-
Moderating Agents: While more common in other quinoline syntheses like the Skraup reaction, the principle of moderating the reaction's exothermicity is relevant. Ensure controlled, gradual heating.[5]
-
Purity of Starting Materials: Impurities in the starting acetanilide can act as catalysts for polymerization. Ensure your starting materials are of high purity.[1]
-
Issue 3: Incomplete Oxidation of 2-Chloroquinoline-3-carbaldehyde
-
Question: I am oxidizing 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid, but my final product is contaminated with the starting aldehyde. How can I drive the reaction to completion?
-
Answer: Incomplete oxidation can be a challenge. The most cited method involves oxidation with silver nitrate (AgNO₃) in an alkaline medium.[6]
-
Sufficient Oxidant: Ensure you are using a molar excess of the silver nitrate. A reported protocol uses 1.6 equivalents of AgNO₃.[6]
-
Reaction Time: The reaction may require extended stirring to go to completion. Some procedures specify stirring for 12 hours at room temperature.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
pH Control: The reaction is performed under basic conditions, achieved by the dropwise addition of a NaOH solution. Maintaining the correct pH is crucial for the oxidation to proceed efficiently.[6]
-
Issue 4: Difficulty in Isolating the Final 2-Chloroquinoline-3-carboxylic Acid Product
-
Question: After acidifying the reaction mixture to precipitate my this compound, I am getting an oily substance or a very fine precipitate that is difficult to filter. What can I do?
-
Answer: This issue often relates to the work-up and purification steps.
-
Complete Salt Formation: Before acidification, ensure the sodium salt of the carboxylic acid is fully dissolved in water. The addition of water after removing the ethanol solvent is a key step.[6]
-
Controlled Acidification: Acidify the aqueous solution slowly with stirring, for instance, with a 15% aqueous HCl solution, until the pH reaches 1.[6] Rapid acidification can sometimes lead to the formation of oils or amorphous solids. Cooling the solution in an ice bath during acidification can also promote the formation of a more crystalline and filterable solid.
-
Recrystallization: If the crude product is impure, recrystallization from a suitable solvent system is necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary alternative methods for synthesizing 2-chloroquinoline-3-carboxylic acids?
-
A1: The most common and direct method is the oxidation of a 2-chloroquinoline-3-carbaldehyde precursor.[6] The synthesis of this aldehyde is typically achieved via the Vilsmeier-Haack reaction on a corresponding acetanilide.[2][4] Therefore, the overall synthesis is a two-step process from acetanilides. An alternative approach involves the use of phosphorus pentachloride (PCl₅) instead of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack step, which can be more efficient for certain activated acetanilides.[2]
-
Q2: Are there any one-pot methods available?
-
A2: While many multi-component reactions exist for forming various quinoline derivatives, the synthesis of 2-chloroquinoline-3-carboxylic acids is predominantly reported as a two-step sequence: Vilsmeier-Haack cyclization followed by oxidation.[6][7] A one-pot procedure for this specific target is not commonly cited.
-
Q3: What are the typical yields I can expect for the oxidation step?
-
A3: Yields for the oxidation of 2-chloroquinoline-3-carbaldehydes to the corresponding carboxylic acids are generally good to excellent. Reported yields for various substituted derivatives range from 83% to 94%.[6]
-
Q4: How do I confirm the formation of the final carboxylic acid product?
-
A4: The product can be characterized using standard analytical techniques. In ¹H NMR spectroscopy, you should observe the disappearance of the aldehyde proton signal (typically around 10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >13 ppm).[6] Mass spectrometry (LCMS) can be used to confirm the molecular weight of the product.[6]
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Substituted 2-Chloroquinoline-3-carboxylic Acids via Oxidation of the Corresponding Aldehydes.
| Substituent on Quinoline Ring | Yield (%) | Melting Point (°C) | Reference |
| 7-bromo-6-methoxy | 94 | 264 | [6] |
| Benzo[h] fused | 83 | 228 | [6] |
| Unspecified (General Procedure) | Good | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction[2][3]
-
Cool N,N-Dimethylformamide (DMF, 3 to 4 equivalents) in a flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) (4 to 5 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 10°C.
-
After the addition is complete, add the corresponding substituted acetanilide (1 equivalent) portion-wise to the mixture.
-
Heat the reaction mixture at 60-100°C for 4 to 16 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice/ice-cold water with vigorous stirring.
-
Stir the aqueous mixture for approximately 30 minutes to allow the product to precipitate fully.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.
Protocol 2: General Procedure for the Synthesis of 2-Chloroquinoline-3-carboxylic Acids via Oxidation[6]
-
Suspend the 2-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol (e.g., 60 mL for 0.01 mol).
-
In a separate flask, prepare a warm solution of silver nitrate (AgNO₃, 1.6 equivalents) in ethanol (e.g., 30 mL for 0.016 mol). Add this to the aldehyde suspension.
-
Prepare a solution of sodium hydroxide (NaOH, 5 equivalents) in 80% aqueous ethanol (e.g., 30 mL for 0.05 mol).
-
Add the NaOH solution dropwise to the reaction mixture with intensive stirring over 15 minutes at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Filter the mixture through a Celite pad to remove the silver precipitate.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Add water to the residue to completely dissolve the sodium salt of the carboxylic acid.
-
Acidify the aqueous solution to pH 1 by adding 15% aqueous HCl solution.
-
Collect the precipitated solid product by filtration, wash with water, and dry in a vacuum oven.
Visualizations
References
managing side reactions during the formylation of acetanilides
Technical Support Center: Formylation of Acetanilides
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the formylation of acetanilides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of acetanilides and what is the primary side reaction?
The most prevalent method for formylating acetanilides is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3] The reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent attacks the electron-rich aromatic ring of the acetanilide.[4][5]
The primary and most significant side reaction encountered during the Vilsmeier-Haack formylation of acetanilides is a cyclization reaction that yields 2-chloro-3-formylquinoline derivatives.[6] This occurs instead of the expected simple formylation on the aromatic ring.
Q2: Why does the Vilsmeier-Haack reaction on acetanilides sometimes yield a quinoline instead of the expected aldehyde?
The formation of a 2-chloro-3-formylquinoline is a result of an intramolecular cyclization (Vilsmeier cyclisation). Instead of the Vilsmeier reagent attacking the aromatic ring, it can react with the oxygen of the acetamido group. This initiates a cascade that leads to the formation of the quinoline ring system. This pathway is particularly favored under certain conditions, such as higher temperatures and with specific substituent patterns on the acetanilide.
Q3: How do substituents on the acetanilide ring affect the outcome of the formylation?
Substituents have a strong influence on both the reaction rate and the product distribution.
-
Electron-donating groups (EDGs) , especially at the meta-position of the acetanilide, facilitate the Vilsmeier cyclisation, leading to higher yields of the 2-chloro-3-formylquinoline side product. These groups activate the ring, making it more susceptible to the reaction cascade.
-
Electron-withdrawing groups (EWGs) on the acetanilide ring tend to disfavor the reaction and result in poor yields of the quinoline product. In cases like nitroacetanilides, the reaction may not yield any quinoline at all.
Q4: Are there alternative formylation methods for acetanilides if the Vilsmeier-Haack reaction is problematic?
While the Vilsmeier-Haack is common, other formylation reactions exist, though they may have their own limitations with acetanilides:
-
Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a Lewis acid catalyst.[7][8] However, it is generally not suitable for substrates like phenols or anilines unless the amino group is protected (as in acetanilide).[7][9] Even so, the strong acidic conditions can be problematic.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium and is primarily effective for highly activated rings like phenols.[10][11] Its applicability to acetanilides is limited.
-
Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[12][13] It is effective for electron-rich aromatic compounds.[13][14]
For acetanilides specifically, optimizing the Vilsmeier-Haack conditions is often the most practical approach before exploring entirely different, and potentially less suitable, formylation methods.
Troubleshooting Guide: Vilsmeier-Haack Formylation
This guide addresses specific issues that may arise during the formylation of acetanilides using the Vilsmeier-Haack reaction.
Problem 1: The main product is the 2-chloro-3-formylquinoline side product, not the desired p-formylacetanilide.
-
Cause: The reaction conditions are favoring the intramolecular cyclization pathway. This is often due to elevated temperatures or an excess of the Vilsmeier reagent.
-
Solution:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF and during the subsequent addition of the acetanilide substrate.[6] Avoid excessive heating during the reaction; if heating is necessary, increase it gradually and monitor the reaction closely.
-
Stoichiometry: Carefully control the molar ratio of the reagents. An excessive amount of POCl₃ can promote the cyclization. Start with a 1:1 or slightly higher molar ratio of the Vilsmeier reagent to the acetanilide.[10]
-
Reaction Time: Minimize the reaction time. Prolonged exposure to the reaction conditions can increase the formation of the quinoline byproduct.
-
Problem 2: Low or no yield of any product.
-
Cause: This can be due to several factors, including inactive reagents, insufficient activation of the substrate, or improper reaction setup.
-
Solution:
-
Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture.[15] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.[10][15] Water will quench the reagent and halt the reaction.
-
Reagent Quality: Use fresh, high-quality POCl₃ and DMF. Old or improperly stored reagents can lead to reaction failure.
-
Substrate Reactivity: If your acetanilide has strong electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions. More forcing conditions (higher temperature, longer reaction time) might be needed, but this increases the risk of side reactions.
-
Incomplete Hydrolysis: The reaction initially forms an iminium ion intermediate, which must be hydrolyzed during workup to yield the final aldehyde.[3][10] Ensure the workup step, typically quenching with ice water or a base like sodium acetate, is performed thoroughly with vigorous stirring to facilitate complete hydrolysis.[4][10]
-
Problem 3: Formation of a complex mixture of products or polymeric material.
-
Cause: This often occurs with substrates that are prone to polymerization under acidic conditions or when the reaction temperature is too high.[15]
-
Solution:
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Controlled Addition: Add the reagents dropwise and with efficient stirring to avoid localized areas of high concentration and temperature.
-
Purification: If a complex mixture is unavoidable, purification via column chromatography will be necessary to isolate the desired product.[4][16]
-
Logical Flow for Troubleshooting
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. echemcom.com [echemcom.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 10. benchchem.com [benchchem.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. Rieche formylation - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Reaction for Quinoline Synthesis
Welcome to the technical support center for the Vilsmeier-Haack reaction in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this versatile formylation and cyclization reaction.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction for quinoline synthesis is resulting in a very low yield or has failed completely. What are the potential causes?
A1: Low to no yield is a common issue that can arise from several factors. The success of the reaction is critically dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1]. Key areas to investigate include:
-
Reagent Quality: The purity and dryness of your reagents are paramount. Use fresh, anhydrous DMF, as old or wet DMF can contain dimethylamine, which degrades the Vilsmeier reagent[1]. Similarly, ensure your POCl₃ is fresh and stored under anhydrous conditions[1].
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often necessary. For the synthesis of 2-chloro-3-formylquinolines, a significant excess of POCl₃ (e.g., 12 moles per mole of substrate) has been shown to maximize yield.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Acetanilides with electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring will favor the reaction, while strong electron-withdrawing groups (e.g., -NO₂, -CN) will slow it down or prevent it from occurring[1].
-
Reaction Conditions: Temperature and reaction time are critical. For less reactive substrates, heating is often required, with temperatures ranging from 60°C to 90°C[1][2]. Reaction times can vary from a few hours to over 12 hours, and progress should be monitored by Thin Layer Chromatography (TLC)[1][3].
-
Work-up Procedure: The final step involves the hydrolysis of the intermediate iminium salt. This is typically achieved by pouring the reaction mixture into ice-water, followed by neutralization with a base like sodium acetate, sodium carbonate, or sodium hydroxide to ensure complete hydrolysis[1][4].
Q2: I am observing unexpected side products. What are the common side reactions and how can I minimize them?
A2: Side product formation can complicate purification and lower the yield of your desired quinoline. Common side reactions include:
-
Reaction with Nucleophilic Functional Groups: If your substrate contains nucleophilic groups like hydroxyls (-OH) or amines (-NH₂), they can react with the Vilsmeier reagent. It is advisable to protect these groups before the reaction[1].
-
Diformylation: Using a large excess of the Vilsmeier reagent or prolonged reaction times can sometimes lead to the introduction of a second formyl group[1]. This can be minimized by using milder conditions, shorter reaction times, and adjusting the stoichiometry[1].
-
Reaction at Active Methyl Groups: If the substrate has an active methyl group, such as in 2-methylquinoline (quinaldine), formylation can occur at the methyl group in addition to the ring[4]. Reaction conditions can sometimes be tuned to favor one over the other, but this can be challenging[1].
-
Polymerization/Decomposition: Overheating the reaction can lead to the formation of dark, tarry residues due to polymerization and decomposition of starting materials or products[5]. Strict temperature control is essential.
Q3: How is the Vilsmeier reagent prepared and what are the safety concerns?
A3: The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF) with vigorous stirring[4][5]. The reaction is exothermic and must be performed under anhydrous conditions to prevent reagent decomposition[5].
Safety is critical:
-
POCl₃ is highly corrosive and reacts violently with water[5].
-
The Vilsmeier reagent itself is moisture-sensitive[5].
-
Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5].
-
The work-up, which involves quenching the reaction with ice, should be done slowly and carefully to control the exothermic reaction[5].
Q4: What determines the position of formylation and cyclization on the aromatic ring?
A4: The regioselectivity of the Vilsmeier-Haack reaction for quinoline synthesis is directed by the electronic effects of the substituents on the starting acetanilide.
-
Electron-Donating Groups (EDGs): EDGs like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring for electrophilic substitution and direct the reaction to the ortho and para positions. Cyclization generally occurs at the position ortho to the activating group[1][2].
-
Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making the reaction more difficult. If the reaction does proceed, it will be slower and may require harsher conditions[1][6].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of quinolines via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Reagent Quality: DMF or POCl₃ may be old or have absorbed moisture.[1] | 1. Use fresh, anhydrous DMF and POCl₃. Consider distillation of POCl₃ if its quality is suspect.[1][7] |
| 2. Substrate is Deactivated: The presence of strong electron-withdrawing groups on the acetanilide.[1] | 2. The reaction may require higher temperatures (e.g., 90°C) and longer reaction times (12+ hours).[1][3] Alternatively, consider modifying the substrate. | |
| 3. Insufficient Reaction Time/Temperature: The reaction has not gone to completion.[1] | 3. Monitor the reaction progress using TLC. If the reaction is sluggish, consider gradually increasing the temperature.[1][5] | |
| 4. Improper Work-up: Incomplete hydrolysis of the iminium salt intermediate.[1] | 4. Ensure the reaction mixture is poured onto a large amount of crushed ice and then neutralized with a base (e.g., sodium acetate, NaHCO₃) to a pH of 6-8 to facilitate complete hydrolysis.[1][3] | |
| Formation of Side Products | 1. Reactive Functional Groups: Unprotected hydroxyl or amino groups on the substrate.[1] | 1. Protect sensitive functional groups before the reaction using standard protecting groups (e.g., acetyl, silyl ethers).[1] |
| 2. Over-reaction (Diformylation): Reaction conditions are too harsh or prolonged.[1] | 2. Use milder conditions (lower temperature, shorter time) and reduce the excess of the Vilsmeier reagent.[1] | |
| 3. Reaction at other sites: e.g., active methyl groups.[1] | 3. Modifying reaction conditions may alter selectivity. Purification by column chromatography will be necessary to separate isomers.[4] | |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction was not properly controlled.[5] | 1. Maintain strict temperature control (0-5°C) during Vilsmeier reagent preparation and initial substrate addition using an ice-salt bath.[2][4] |
| 2. Impurities: Impurities in starting materials or solvents.[5] | 2. Use high-purity, purified starting materials and anhydrous solvents.[5] | |
| Difficulty Isolating Product | 1. Product is Water-Soluble: The desired quinoline has some solubility in the aqueous layer. | 1. After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4] |
| 2. No Precipitate Forms: The product remains dissolved after quenching with ice. | 2. This is common. Proceed with neutralization and solvent extraction. The product is not always expected to precipitate.[3] | |
| 3. Emulsion Formation: Difficulty in separating aqueous and organic layers during extraction.[5] | 3. Add brine (saturated NaCl solution) to the extraction funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: General Preparation of the Vilsmeier Reagent
This protocol describes the standard in situ preparation of the Vilsmeier reagent from DMF and POCl₃.
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[1]
-
Add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) to the flask.[1]
-
Cool the flask to 0°C in an ice-salt bath.[4]
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents, but can be higher for cyclizations) dropwise from the dropping funnel with vigorous stirring.[2][4] Ensure the internal temperature does not rise above 10°C.[4]
-
After the addition is complete, allow the resulting mixture to stir at 0°C for an additional 30-60 minutes to ensure complete formation of the reagent.[1][4] The reagent is now ready for the addition of the substrate.
Protocol 2: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide
This is a general procedure for the cyclization of an N-arylacetamide to form a quinoline derivative.
-
Prepare the Vilsmeier reagent in a separate flask as described in Protocol 1, using a larger excess of POCl₃ (e.g., 7 to 12 equivalents) relative to the acetanilide substrate.[3]
-
In a separate flask, dissolve the substituted acetanilide (1 equivalent) in a minimal amount of anhydrous DMF.[3]
-
Add the acetanilide solution dropwise to the pre-formed, cooled Vilsmeier reagent with continuous stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C.[2] The reaction time can range from 4 to 17 hours, depending on the substrate's reactivity.[2] Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.[8]
-
Neutralize the mixture by adding a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is approximately 6-8.[1]
-
Collect the resulting solid precipitate by filtration, wash thoroughly with cold water, and dry.[8]
-
If no solid precipitates, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by recrystallization or silica gel column chromatography.[3]
Visualizations
Caption: Experimental workflow for Vilsmeier-Haack quinoline synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
References
overcoming low yields in the synthesis of electron-deficient quinolines
Welcome to the Technical Support Center for the synthesis of electron-deficient quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the challenges of obtaining high yields in these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of electron-deficient quinolines.
Q1: Why am I getting a low yield or no product in my quinoline synthesis reaction?
A1: Low yields in the synthesis of electron-deficient quinolines can arise from several factors:
-
Poor Substrate Reactivity: The presence of electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halo groups on the aniline precursor significantly reduces the nucleophilicity of the amino group. This deactivation can slow down or even prevent essential reaction steps such as condensation and cyclization.[1]
-
Inappropriate Catalyst: The choice of catalyst is critical and highly dependent on the specific substrates. An unsuitable acid or base catalyst may not be effective in promoting the reaction or could lead to the formation of side products.
-
Suboptimal Reaction Temperature: Many quinoline syntheses require elevated temperatures to proceed efficiently. However, excessively high temperatures can cause decomposition of reactants or products, leading to the formation of tar. Conversely, a temperature that is too low will result in a slow or incomplete reaction.
-
Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium. The use of anhydrous reagents and solvents is often recommended to mitigate this issue.
-
Steric Hindrance: Bulky substituents near the reaction centers (the amino group or the ortho-position for cyclization) can physically obstruct the approach of other reactants or prevent the molecule from adopting the required conformation for cyclization.[1]
Q2: My aniline precursor is heavily electron-deficient. How can I improve the reaction yield?
A2: To overcome the low reactivity of electron-deficient anilines, several strategies can be employed:
-
Catalyst Selection:
-
Transition-Metal Catalysts: Catalysts based on palladium, copper, cobalt, nickel, and rhodium can facilitate reactions that are otherwise challenging.[1] For instance, gold(III)-catalyzed annulation of electron-deficient alkynes and 2-amino-arylcarbonyls has been shown to be a highly selective and effective alternative to the classic Friedländer synthesis, proceeding under milder conditions.[1][2][3][4]
-
Lewis and Brønsted Acids: Strong acids can activate carbonyl groups, making them more susceptible to nucleophilic attack.[1]
-
-
Modified Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5][6]
-
Solvent-Free Conditions: Conducting the reaction neat (without a solvent) can increase the concentration of reactants and promote higher yields, especially in multi-component reactions.[1]
-
-
Alternative Synthetic Routes:
Q3: I am observing significant side product formation. What are the likely causes and solutions?
A3: Side product formation, such as aldol condensation of ketones, can be a significant issue, particularly under basic conditions. To minimize this, consider the following:
-
Use of Imines: Instead of the o-amino-substituted aromatic aldehyde or ketone, its imine analogue can be used to prevent self-condensation of the ketone reactant.
-
Catalyst Choice: The use of specific catalysts, such as certain ionic liquids or amine catalysts, can help improve the regioselectivity of the reaction when using asymmetric ketones, thus reducing the formation of unwanted isomers.
-
Reaction Conditions: Optimizing the reaction temperature and time can help to favor the desired reaction pathway over side reactions.
Quantitative Data Summary
The choice of catalyst can significantly influence the yield of the Friedländer synthesis of electron-deficient quinolines. Below is a comparison of various catalytic systems.
| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| Ionic Liquids | |||||
| [Msim][OOCCCl₃] | 2-aminoaryl ketone | Carbonyl compound | Solvent-free | 99 | [5] |
| [Msim]Cl | 2-aminoaryl ketone | Carbonyl compound | Solvent-free | 98 | [5] |
| ImBu-SO₃H | 2-aminoaryl ketone | Carbonyl compound | Solvent-free, 50 °C | 92 | [5] |
| Nanocatalysts | |||||
| SiO₂ nanoparticles | 2-aminoaryl ketone | Carbonyl compound | Microwave, 100 °C | 93 | [5] |
| Li⁺-modified Na⁺-MMT | 2-aminoaryl ketone | Carbonyl compound | Solvent-free, 100 °C | 96 | [5] |
| Solid Acid Catalysts | |||||
| Sulfated Zirconia (SZ) | 2-aminoaryl ketone | Carbonyl compound | Ethanol, reflux | 89 | [5] |
| Zeolite | 2-aminoaryl ketone | Carbonyl compound | Ethanol, reflux | 83 | [5] |
| Montmorillonite K-10 | 2-aminoaryl ketone | Carbonyl compound | Ethanol, reflux | 75 | [5] |
| Metal-Organic Frameworks | |||||
| Cu(II)-based MOF | 2-aminoaryl ketone | Carbonyl compound | Solvent-free, 80 °C | High | [5] |
Key Experimental Protocols
Protocol 1: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Quinolines
This protocol is adapted from a method developed to improve yields for anilines possessing electron-withdrawing groups.[2][7][8][9][10]
Materials:
-
Electron-deficient aniline (e.g., 4-nitroaniline) (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.2 mmol)
-
Pyruvic acid (1.5 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
Procedure:
-
To a round-bottom flask, add the electron-deficient aniline, aldehyde, pyruvic acid, and ethanol.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-4-carboxylic acid.
Protocol 2: Gold(III)-Catalyzed Annulation for 3-Substituted Quinolines
This non-Friedländer route provides a mild alternative for the synthesis of diversely substituted quinolines.[1][2][3][4]
Materials:
-
2-Amino-arylcarbonyl (1.0 mmol)
-
Electron-deficient alkyne (1.2 mmol)
-
PicAuCl₂ (2 mol%)
-
Solvent (e.g., 1,2-dichloroethane) (3 mL)
Procedure:
-
In a sealed tube, dissolve the 2-amino-arylcarbonyl and the electron-deficient alkyne in the solvent.
-
Add the PicAuCl₂ catalyst to the solution.
-
Heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-substituted quinoline.
Visual Guides
Troubleshooting Low Yields in Quinoline Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.figshare.com [acs.figshare.com]
stability and degradation of 2-chloroquinoline-3-carboxylic acid under various conditions
Welcome to the technical support center for 2-chloroquinoline-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation of this compound. Below you will find troubleshooting guides and frequently asked questions to help you in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) of the solid compound. | Exposure to light, moisture, or elevated temperatures during storage. | Store the compound in a tightly sealed container, in a cool, dry, and dark place.[1] Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. |
| Inconsistent or unexpected results in reactions involving the compound. | Degradation of the starting material. | Perform a purity check of your this compound stock using a suitable analytical method such as HPLC, LC-MS, or NMR. If degradation is suspected, purify the material before use. |
| Formation of an unexpected byproduct with a mass corresponding to the loss of HCl and addition of water. | Hydrolysis of the 2-chloro group. This can occur in the presence of water, especially at elevated temperatures or in acidic conditions. A known degradation pathway involves boiling in aqueous acetic acid to yield the corresponding 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[2] | Avoid prolonged heating in aqueous or protic solvents. If your reaction conditions are aqueous, consider using a lower temperature or a shorter reaction time. Use anhydrous solvents if the reaction chemistry permits. |
| Low yield or formation of multiple byproducts in reactions sensitive to oxidation. | Oxidative degradation of the quinoline ring. | While specific data on the oxidative degradation of this compound is limited, it is good practice to degas solvents and run reactions under an inert atmosphere if oxidative side reactions are suspected. The formation of the acid from a precursor via oxidative cleavage suggests the quinoline system can be susceptible to strong oxidizing agents.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a well-ventilated, dry, and cool place in a tightly closed container.[3][4] For its aldehyde precursor, storage in a dark place is recommended, suggesting that minimizing light exposure is also advisable for the carboxylic acid derivative to prevent potential photodegradation.[1][5]
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: To assess the stability of this compound under your experimental conditions, you can perform a forced degradation study. This involves subjecting a sample of the compound to your specific conditions (e.g., solvent, temperature, pH) for a defined period and then analyzing the sample for any degradation products using a stability-indicating analytical method like HPLC or LC-MS.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of the molecule and general chemical principles, the following are potential degradation pathways:
-
Hydrolysis: The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions, which would lead to the formation of 2-hydroxyquinoline-3-carboxylic acid (which exists as the 2-oxo tautomer).[2] This process can be accelerated by heat.
-
Photodegradation: Quinoline derivatives can be sensitive to light. Exposure to UV or visible light may lead to decomposition.
-
Decarboxylation: At very high temperatures, the carboxylic acid group may be lost as carbon dioxide.
Q4: Are there any known incompatibilities for this compound?
Experimental Protocols
While specific degradation studies for this compound are not extensively published, the following are generalized protocols for forced degradation studies based on ICH guidelines, which can be adapted for this compound.[4]
Protocol 1: General Forced Degradation Study
This protocol outlines the typical stress conditions used in forced degradation studies.[4][6][7]
1. Acid Hydrolysis:
- Dissolve this compound in a suitable solvent (e.g., acetonitrile, methanol) and add 0.1 M to 1 M hydrochloric acid.[4]
- Stir the solution at room temperature. If no degradation is observed, the temperature can be increased (e.g., to 60°C).[6]
- Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) by taking aliquots.
- Neutralize the aliquots with a suitable base before analysis.
2. Base Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide.[4]
- Stir the solution at room temperature. If no degradation is observed, the temperature can be increased.
- Monitor the reaction over time by taking aliquots.
- Neutralize the aliquots with a suitable acid before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).[4]
- Stir the solution at room temperature.
- Monitor the reaction over time by taking aliquots.
4. Thermal Degradation:
- Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C, or higher, depending on the melting point).
- Analyze the solid at various time points.
- For degradation in solution, heat a solution of the compound in a suitable solvent and monitor over time.
5. Photodegradation:
- Expose a solution of the compound (in a photochemically transparent container) and the solid compound to a light source as specified in ICH Q1B guidelines.[8]
- A dark control sample should be stored under the same conditions but protected from light.
- Analyze both the exposed and control samples at various time points.
Visualizations
The following diagrams illustrate workflows and logical relationships relevant to the stability and degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General workflow for a forced degradation study.
Caption: Potential hydrolysis degradation pathway.
References
- 1. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. 2-氯喹啉-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijrpp.com [ijrpp.com]
- 7. longdom.org [longdom.org]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The position of the carboxylic acid group on the quinoline scaffold dramatically influences the pharmacological profile of the resulting isomer. This guide provides a comparative analysis of the biological activities of key quinoline carboxylic acid isomers, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by experimental data to aid researchers and professionals in drug discovery and development.
Comparative Biological Activity
The biological activities of quinoline carboxylic acid isomers are diverse, with quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid being the most studied. While much of the available quantitative data pertains to their derivatives, the parent compounds themselves exhibit notable biological effects.
Anticancer Activity
Quinoline carboxylic acid derivatives are well-documented for their antiproliferative effects, mediated through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] Notably, derivatives of quinoline-4-carboxylic acid are recognized as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[2][3][4] The carboxylic acid moiety at the C-4 position is crucial for this activity.[3] Several studies have demonstrated the cytotoxic effects of various quinoline carboxylic acid isomers and their derivatives against a range of cancer cell lines.[5][6][7] For instance, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have all shown significant growth inhibition capacities against the MCF7 breast cancer cell line.[5]
Anti-inflammatory Activity
Certain quinoline carboxylic acid isomers and their derivatives have demonstrated significant anti-inflammatory properties.[8] The proposed mechanism for these effects often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[9] For example, quinoline-4-carboxylic acid has been shown to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[5][9]
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. The antibacterial mechanism of many quinolone antibiotics involves the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV, which are vital for DNA replication and transcription.[4] The carboxylic acid group, particularly at the C-3 position, is often essential for this activity.[4] Various derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing potent inhibition against a range of microorganisms.[10][11]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of different quinoline carboxylic acid isomers and their derivatives. It is important to note that direct comparative data for the parent isomers across all assays is limited, and much of the research focuses on substituted derivatives.
| Isomer/Derivative Class | Biological Activity | Assay | Target/Cell Line | IC50/MIC Value |
| Quinoline-2-Carboxylic Acid | Antidiabetic | α-Glucosidase Inhibition | - | 9.1 µg/mL[2] |
| Antidiabetic | α-Amylase Inhibition | - | 15.5 µg/mL[2] | |
| Quinoline-4-Carboxylic Acid | Antidiabetic | α-Glucosidase Inhibition | - | 60.2 µg/mL[2] |
| Antidiabetic | α-Amylase Inhibition | - | 152.4 µg/mL[2] | |
| Quinoline-4-Carboxylic Acid Derivatives | Anticancer | DHODH Inhibition | L1210 Dihydroorotate Dehydrogenase | Varies (numerous analogs tested)[3] |
| Anticancer | Cytotoxicity | A549 (Lung Cancer) | 1.66 µM (for derivative 9IV-c)[6] | |
| Quinoline-4-Carboxamide Derivatives | Antimicrobial | Antibacterial | S. aureus | IC50: 400->1000 mg/L[12] |
| Antimicrobial | Antifungal | A. flavus | IC50: 500->1000 mg/L[12] | |
| 2-Sulfoether-4-Quinolone Derivatives | Antimicrobial | Antibacterial | S. aureus, B. cereus | MIC: 0.8 µM (for derivative 15)[13] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid isomers or derivatives for a specified period (e.g., 24-72 hours).[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[1]
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Principle: The assay monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[16][17]
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant human DHODH, the test compound, dihydroorotic acid (DHO), coenzyme Q10 (CoQ10), and DCIP in an appropriate assay buffer.[16][17]
-
Incubation: In a 96-well plate, add the DHODH enzyme solution and the test compound at various concentrations. Incubate to allow for inhibitor binding.[16]
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHO, CoQ10, and DCIP.[16][17]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[17]
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflows
Inhibition of DHODH in the De Novo Pyrimidine Biosynthesis Pathway
Derivatives of quinoline-4-carboxylic acid are notable for their inhibition of DHODH, a key enzyme in the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This inhibition leads to the depletion of the pyrimidine pool, thereby arresting cell growth.[4]
Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.
General Experimental Workflow for Cytotoxicity Assessment
A typical workflow for evaluating the cytotoxic effects of quinoline carboxylic acid isomers involves a series of in vitro assays to determine potency and elucidate the mechanism of action.
Experimental workflow for evaluating the cytotoxicity of quinoline carboxylic acid isomers.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.
Inhibition of the NF-κB signaling pathway by quinoline carboxylic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
structure-activity relationship (SAR) studies of 2-chloroquinoline-3-carboxylic acid analogs
A deep dive into the structure-activity relationships (SAR) of 2-chloroquinoline-3-carboxylic acid analogs reveals their potential as versatile scaffolds in the development of novel therapeutic agents. These compounds have been investigated for a range of biological activities, with notable success in the inhibition of protein kinase CK2 and viral proteases like SARS-CoV-2 MPro and PLPro. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols.
Quantitative SAR Data
The biological activity of various this compound analogs and their derivatives against different targets is summarized below. The data highlights how modifications to the core structure influence inhibitory potency.
Table 1: Inhibitory Activity of 3-Quinoline Carboxylic Acid Derivatives against Protein Kinase CK2 [1][2]
| Compound | Substituent at Position 2 | Other Substituents | IC50 (µM) |
| 3k | -Cl | benzo[h] | Not specified, but active |
| 4k | =O | benzo[h] | Not specified, but active |
| 5k | -NH2 | benzo[h] | Not specified, but active |
| 6k | Tetrazolo-fused | benzo[h] | Not specified, but active |
| 3l | -Cl | benzo[f] | Inactive |
| 4l | =O | benzo[f] | Inactive |
| 6l | Tetrazolo-fused | benzo[f] | Inactive |
| General | - | A range of 22 compounds showed IC50 values from 0.65 to 18.2 µM. | 0.65 - 18.2 |
Table 2: Dual Inhibition of SARS-CoV-2 MPro and PLPro by 2-Chloroquinoline Derivatives [3]
| Compound | Modification of Imine Moiety | IC50 against MPro (nM) | IC50 against PLPro (nM) |
| C10 | Unmodified Imine | < 2000 (Ki) | < 2000 (Ki) |
| C11 | Azetidinone | 820 | 350 |
| C12 | Thiazolidinone | 3-5 fold less potent than C11 | 3-5 fold less potent than C11 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental procedures used in the cited studies.
Protein Kinase CK2 Inhibition Assay [1][2]
A common method for determining the inhibitory activity of compounds against protein kinase CK2 involves a phosphorylation assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the CK2 enzyme, a specific substrate peptide (e.g., RRRADDSDDDDD), and ATP (often radiolabeled, e.g., [γ-33P]ATP) in a suitable buffer.
-
Inhibitor Addition: The test compounds (this compound analogs) are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the phosphorylation reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper) and measuring the incorporated radioactivity with a scintillation counter.
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
SARS-CoV-2 MPro and PLPro Inhibition Assays [3]
The inhibitory potential against the viral proteases MPro and PLPro is often assessed using a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents and Buffers: The assay is conducted in a buffer solution containing the respective protease (MPro or PLPro) and a fluorogenic substrate specific to that enzyme.
-
Compound Incubation: The test compounds are pre-incubated with the protease to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: As the protease cleaves the substrate, a fluorophore and a quencher are separated, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the slope of the fluorescence versus time plot. The IC50 value is then determined by measuring the reaction rates at different inhibitor concentrations.
Visualizing SAR Workflows and Biological Pathways
To better understand the process of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Inhibition of a hypothetical kinase signaling pathway by a quinoline analog.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Chloroquinoline-3-Carboxylic Acid Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance with Supporting Experimental Data.
This guide provides a detailed comparison of the inhibitory efficacy of 2-chloroquinoline-3-carboxylic acid derivatives against other well-established kinase inhibitors. The focus of this analysis is on the inhibition of Protein Kinase CK2 (formerly Casein Kinase 2), a crucial enzyme implicated in various cellular processes and a significant target in cancer therapy. The data presented is compiled from in vitro studies to provide a clear, quantitative comparison of inhibitor potency.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory activities of various this compound derivatives and established kinase inhibitors against Protein Kinase CK2 are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor Class | Compound | Target Kinase | IC50 (µM) |
| This compound Derivatives | 2-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid | CK2 | > 10 |
| 2-Chloro-6-bromoquinoline-3-carboxylic acid | CK2 | > 10 | |
| 2-Chloro-6,8-dibromoquinoline-3-carboxylic acid | CK2 | > 10 | |
| Reference CK2 Inhibitor | CX-4945 (Silmitasertib) | CK2 | 0.001[1][2][3][4][5] |
| Other Kinase Inhibitors | Imatinib | CK2 | > 10 |
| Sorafenib | CK2 | 9.8 | |
| Erlotinib | CK2 | > 10 |
Note: The IC50 values for the this compound derivatives and the "Other Kinase Inhibitors" are based on a study by Syniugin et al. (2016) to ensure comparability under the same experimental conditions. The IC50 for CX-4945 is from separate literature but is a well-established value for this potent CK2 inhibitor.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the Protein Kinase CK2 signaling pathway and the point of intervention by kinase inhibitors.
Caption: A flowchart outlining the key steps of the in vitro protein kinase CK2 inhibition assay.
Experimental Protocols
The following is a detailed methodology for the in-vitro protein kinase CK2 inhibition assay, based on the protocol described in the comparative study.
1. Reagents and Materials:
-
Enzyme: Recombinant human protein kinase CK2α catalytic subunit.
-
Substrate: Synthetic peptide RRRADDSDDDDD.
-
Radiolabeled ATP: [γ-33P]ATP.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.
-
Inhibitors: this compound derivatives and other kinase inhibitors dissolved in DMSO.
-
Reaction Termination Solution: 75 mM H3PO4.
-
Wash Solution: 150 mM H3PO4.
-
Filter Paper: Whatman P81 phosphocellulose paper.
-
Scintillation Counter: For measuring radioactivity.
2. Assay Procedure:
-
A reaction mixture was prepared containing the assay buffer, 200 µM of the substrate peptide, and the recombinant CK2α enzyme.
-
The test compounds (inhibitors) were added to the reaction mixture at various concentrations. The final DMSO concentration in the assay was kept constant.
-
The mixture was pre-incubated for 10 minutes at 30°C.
-
The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
The reaction was allowed to proceed for a specified time at 30°C.
-
The reaction was terminated by the addition of the H3PO4 solution.
-
Aliquots of the reaction mixture were spotted onto the Whatman P81 phosphocellulose paper.
-
The filter papers were washed multiple times with the H3PO4 wash solution to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter papers, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
3. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration was calculated relative to a control reaction containing only DMSO.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software. Each experiment was performed in triplicate.
Conclusion
The data indicates that while this compound derivatives show some inhibitory activity against Protein Kinase CK2, they are significantly less potent than the dedicated CK2 inhibitor, CX-4945 (Silmitasertib). When compared to other established kinase inhibitors, Sorafenib exhibited moderate activity against CK2, whereas Imatinib and Erlotinib were largely inactive at the tested concentrations. These findings highlight the varying selectivity profiles of different kinase inhibitor scaffolds and underscore the importance of direct comparative assays in drug discovery and development. The detailed experimental protocol provided allows for the replication and extension of these findings in other research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Silmitasertib (CX4945) | CK2α inhibitor | Probechem Biochemicals [probechem.com]
Quinoline Derivatives as Antiproliferative Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with potent antiproliferative activities. This guide provides a comparative analysis of the efficacy of various quinoline derivatives against several cancer cell lines, supported by experimental data. Detailed methodologies for key cytotoxicity assays and a visualization of the apoptosis signaling pathway, a common mechanism of action, are also presented to facilitate further research and development in this promising area of oncology.
Comparative Antiproliferative Activity
The antiproliferative efficacy of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of quinoline derivatives, showcasing the diversity of their activity profiles.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Compound 12e | MGC-803 (Gastric) | 1.38 | |
| HCT-116 (Colon) | 5.34 | |||
| MCF-7 (Breast) | 5.21 | |||
| Pyridin-2-one 4c | HOP-92 (Lung) | 2.37 | ||
| SNB-75 (CNS) | 2.38 | |||
| RXF 393 (Renal) | 2.21 | |||
| HS 578T (Breast) | 2.38 | |||
| BT-549 (Breast) | 4.11 | |||
| Quinoline-Sulfonamides | Compound 3c | C-32 (Melanoma) | 10.1 | |
| MDA-MB-231 (Breast) | 12.2 | |||
| A549 (Lung) | 11.5 | |||
| Indolo[2,3-b]quinolines | Guanidine Derivative | HCT116 (Colon) | 0.03 | |
| MCF-7 (Breast) | 0.05 | |||
| General Quinoline Derivatives | Compound Q9 | HCT-116 (Colon) | 6.2 | |
| MDA-MB-468 (Breast) | 2.7 | |||
| Quinoline-2-carboxylic acid | HeLa (Cervical) | >100 | ||
| MCF-7 (Breast) | 18.5 | |||
| Quinoline-4-carboxylic acid | HeLa (Cervical) | >100 | ||
| MCF-7 (Breast) | 22.3 |
Key Experimental Protocols
Accurate and reproducible assessment of antiproliferative activity is crucial. The following are detailed protocols for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Culture medium
-
Test quinoline derivatives
-
Control vehicle (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the quinoline derivatives. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Culture medium
-
Test quinoline derivatives
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Expose cells to a range of concentrations of the test compounds and incubate for the desired period.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mandatory Visualizations
Apoptosis Signaling Pathway
Many quinoline derivatives exert their antiproliferative effects by inducing apoptosis, or programmed cell death. This process is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Experimental Workflow for Antiproliferative Activity Screening
The following diagram illustrates a typical workflow for assessing the antiproliferative activity of novel quinoline derivatives.
Caption: Workflow for antiproliferative screening.
A Comparative Analysis of the Antioxidant Potential of Quinoline-4-Carboxylic Acid Derivatives
For Immediate Release
A comprehensive review of scientific literature reveals the varying antioxidant capacities of quinoline-4-carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry. This guide synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals, highlighting key structural features that influence antioxidant activity. While some derivatives exhibit promising radical scavenging properties, others show minimal to no activity, underscoring the importance of specific substitutions on the quinoline core.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of quinoline-4-carboxylic acid derivatives has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being the most common. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.
Data from multiple studies have been aggregated to provide a comparative overview. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.
| Derivative | Assay | Antioxidant Activity (IC50 or % Inhibition) | Reference |
| 2-Methylquinoline-4-carboxylic acid | DPPH | 30.25% inhibition at 5 mg/L | [1][2] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | 40.43% inhibition at 5 mg/L | [1][2] |
| Quinoline-hydrazone derivative | DPPH | IC50 = 843.52 ppm | [3] |
| Quinoline-benzimidazole derivative | DPPH | IC50 = 4784.66 ppm | [3] |
| 3-Aryl-2-hydroxyquinoline-4-carboxylic acids (Compounds 14 and 21a,b) | ABTS | Good antioxidant activity | [3] |
| Other 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives | ABTS | Mild to moderate activity | [3] |
| Quinoline-4-carboxylic acid and other related derivatives (14 compounds tested) | DPPH | Lacked radical scavenging capacities compared to ascorbic acid | [4] |
Structure-Activity Relationship Insights
The antioxidant activity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.
-
Substitution at the 2-position: The presence of an aromatic ring at the 2-position, as seen in 2-(4-methylphenyl)quinoline-4-carboxylic acid, appears to enhance antioxidant activity compared to a simple methyl group.[1][2] This is likely due to the ability of the aromatic ring to stabilize the resulting radical through resonance.
-
Hydroxyl Group Substitution: The introduction of hydroxyl groups, particularly in 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, has been reported to confer good to moderate antioxidant activity.[3] The position of the hydroxyl group is crucial for its radical scavenging ability.
-
General Observations: Despite these promising examples, it is noteworthy that a study evaluating 14 different quinoline-related carboxylic acids, including the parent quinoline-4-carboxylic acid, found them to lack significant DPPH radical scavenging capacity when compared to the standard antioxidant, ascorbic acid.[4] This suggests that the quinoline-4-carboxylic acid scaffold itself may not be inherently a strong antioxidant, and appropriate functionalization is critical to impart this activity.
Experimental Protocols
Detailed methodologies for the most frequently cited antioxidant assays are provided below to facilitate the replication and comparison of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 or TEAC Determination: The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the experimental process, a generalized workflow for evaluating the antioxidant activity of quinoline-4-carboxylic acid derivatives is presented below.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anti-inflammatory properties of quinoline carboxylic acids, offering a comparative analysis with other alternatives, supported by experimental data. The following sections detail the quantitative anti-inflammatory activity, key signaling pathways involved, and the experimental protocols utilized in these assessments.
Quantitative Anti-Inflammatory Activity
The anti-inflammatory efficacy of quinoline carboxylic acids and their derivatives has been evaluated through various in vitro assays. The following tables summarize key quantitative data, providing a comparative analysis of their potency against cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and cytokine expression.
Cyclooxygenase (COX) Inhibition
Quinoline carboxylic acids have demonstrated notable inhibitory effects on COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1] The half-maximal inhibitory concentration (IC50) values for several derivatives are presented below, alongside common Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Quinoline Carboxylic Acid Derivatives | ||||
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | >22 | 0.043 | >513 | [2] |
| Compound 12c (pyrazole-quinoline conjugate) | - | 0.1 | - | [3] |
| Compound 14a (pyrazole-quinoline conjugate) | - | 0.11 | - | [3] |
| Compound 14b (pyrazole-quinoline conjugate) | - | 0.11 | - | [3] |
| Alternative Anti-Inflammatory Agents (NSAIDs) | ||||
| Celecoxib | 82 | 6.8 | 12 | [1] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [1] |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [1] |
| Meloxicam | 37 | 6.1 | 6.1 | [1] |
| Rofecoxib | >100 | 25 | >4.0 | [1] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Inhibition of Nitric Oxide (NO) Production
Several quinoline derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[4][5] While specific IC50 values are not always available in the literature, studies have demonstrated "appreciable anti-inflammation affinities" for quinoline-3-carboxylic acid and quinoline-4-carboxylic acid in this assay.[4]
Modulation of Pro-Inflammatory Cytokines
Quinoline derivatives have been found to modulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). For instance, a novel quinoline molecule, Q3, was shown to inhibit the TNF-induced transcription of the TNF gene.[6] Another study highlighted that representative quinoline derivatives exhibited excellent inhibitory activities on LPS-induced nitric oxide release in macrophages.[5]
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of quinoline carboxylic acids are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[7] Several quinoline derivatives have been shown to inhibit the activation of this pathway.[6][8] This inhibition can occur at various stages, including interfering with the nuclear translocation of the p65 subunit of NF-κB.[9]
Caption: Inhibition of the NF-κB signaling pathway by quinoline carboxylic acids.
MAPK Signaling Pathway
The MAPK signaling pathways, including JNK, p38, and ERK, play crucial roles in inflammation.[10][11] While direct inhibition of MAPK components by quinoline carboxylic acids is an area of ongoing research, modulation of these pathways can contribute to their overall anti-inflammatory effect.
Caption: Potential modulation of the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of the anti-inflammatory properties of quinoline carboxylic acids.
In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is widely used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT) should be performed in parallel to ensure the observed effects are not due to cytotoxicity.
Caption: Experimental workflow for the LPS-induced nitric oxide production assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the in vivo anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, an irritant, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.
Procedure:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of the quinoline carboxylic acid derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Cytotoxic Effects of Quinoline Carboxylic Acid Methyl Esters Versus Their Parent Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of quinoline carboxylic acid methyl esters and their corresponding parent carboxylic acids. The data presented herein is derived from studies investigating the structure-activity relationships of these compounds as potential therapeutic agents. A key aspect of this comparison is the influence of esterification on the biological activity, including cytotoxicity and enzyme inhibition.
Data Summary of Biological Activity
The following table summarizes the in vitro biological activity of selected 4-quinoline carboxylic acids and their methyl ester analogs. The inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, is presented as IC50 values.[1][2] The cytotoxic activity against the HCT-116 human colon cancer cell line is also presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.[1]
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (μM) | HCT-116 IC50 (μM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[1]
From the data, it is evident that the methyl ester analog 15 exhibits significantly improved cytotoxic activity against the HCT-116 cell line (IC50 = 3.93 ± 0.65 μM) compared to its parent carboxylic acid 14 (IC50 = 10.9 ± 1.2 μM).[1] Interestingly, the methyl ester is inactive in the DHODH enzymatic assay (IC50 > 25 μM), while the parent acid shows inhibitory activity (IC50 = 1.86 ± 0.17 μM).[1] This suggests that the methyl ester may act as a prodrug, exhibiting enhanced cell permeability and then undergoing intracellular hydrolysis to the active carboxylic acid.[3] The addition of a methoxy group to the pyridine ring in compound 17 improves the potency in both the DHODH assay and the cell-based viability assay compared to compound 14 .[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay [1]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrate Preparation : Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
Reaction Mixture : The assay is performed in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Initiation of Reaction : The reaction is initiated by the addition of dihydroorotate.
-
Measurement : The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis : The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity [4]
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment : Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation : After the incubation period, the cells are fixed by gently adding cold 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining : The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing : Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement : The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
Experimental Workflow for Cytotoxicity and Enzyme Inhibition Assays
Caption: Workflow for determining cytotoxicity and enzyme inhibition.
Proposed Mechanism of Action: DHODH Inhibition
Caption: Prodrug activation and DHODH inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloroquinoline-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-chloroquinoline-3-carboxylic acid, a key intermediate in organic synthesis. Due to the limited availability of specific validated methods for this compound, this guide presents a comparison based on established analytical techniques for structurally similar quinoline carboxylic acid derivatives. The performance data and protocols provided are representative and intended to serve as a foundation for method development and validation for this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of quinoline carboxylic acid derivatives.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 5 - 25 µg/mL | 0.1 ng/mL - 10 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | 97.83%[2] | 90 - 105%[1] |
| Precision (% RSD) | < 2% | < 1%[2] | ≤ 10%[1] |
| Limit of Detection (LOD) | ~0.2 µg/mL[3] | 0.59 µg/mL[2] | As low as 0.01 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 1.80 µg/mL[2] | ~1.6 pg/mL[4] |
| Specificity | High (with proper column and mobile phase) | Low to Moderate | Very High |
| Cost | Moderate | Low | High |
| Throughput | High | High | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
High-performance liquid chromatography is a robust and widely used technique for the quantification of aromatic carboxylic acids.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of aromatic carboxylic acids.[5]
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[3] The gradient or isocratic elution is optimized to achieve good separation of the analyte from any impurities.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[6]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. For quinoline derivatives, wavelengths around 250 nm are often used.[7]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with a suitable chromophore.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Solvent:
-
A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or ethanol).[2][8]
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Prepare a stock solution of this compound in the chosen solvent.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-25 µg/mL).[2]
-
Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the assay.
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).[2]
-
Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of low concentrations of analytes in complex matrices.
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phase:
-
For acidic compounds, a mobile phase consisting of water and acetonitrile with an acidic modifier like formic acid is often used for positive ion mode, while a basic modifier like ammonium bicarbonate may be used for negative ion mode.[9]
Standard and Sample Preparation:
-
Prepare stock and working standard solutions as described for HPLC-UV.
-
Sample preparation may involve protein precipitation (for biological matrices) or simple dilution followed by filtration.[10]
LC-MS/MS Conditions:
-
Ionization Mode: ESI positive or negative mode. For carboxylic acids, negative ion mode is generally preferred.[9]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, which provides high selectivity and sensitivity.
Visualizing the Workflow
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC quantification.
References
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hawach.com [hawach.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. japer.in [japer.in]
- 9. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 2-Chloroquinoline-3-Carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-chloroquinoline-3-carboxylic acid and its derivatives. The information presented herein is curated from various scientific publications to offer a comprehensive resource for researchers engaged in the synthesis, characterization, and application of these compounds. This document focuses on key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, providing both comparative data and detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and several of its derivatives. This comparative presentation allows for a clear understanding of the influence of substituent modifications on the spectral characteristics of the quinoline core.
¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Compound | H-4 | H-5 | H-6 | H-7 | H-8 | Other Signals | Solvent |
| This compound | 8.86 (s) | 8.07 (d) | 7.29-7.45 (m) | 7.29-7.45 (m) | - | 13.55 (br. s, 1H, COOH) | DMSO-d₆ |
| 2-Chloro-6-methoxyquinoline-3-carboxylic acid | 8.79 (s) | 7.52-7.64 (m) | - | 7.52-7.64 (m) | 7.91 (d) | 3.91 (s, 3H, -OCH₃) | DMSO-d₆ |
| 2-Chloro-7-methoxyquinoline-3-carboxylic acid | 8.86 (s) | 8.07 (d) | 7.29-7.45 (m) | - | 7.29-7.45 (m) | 3.95 (s, 3H, -OCH₃), 13.55 (br. s, 1H, COOH) | DMSO-d₆ |
| Methyl 2-chloroquinoline-5-carboxylate | 9.18 (d) | - | 8.18 (d) | 7.89 (t) | 7.73 (d) | 8.25 (d, 1H, H-3), 3.93 (s, 3H, CH₃) | DMSO-d₆ |
| Methyl 2-chloroquinoline-8-carboxylate | 8.54 (d) | - | 7.69 (d) | 7.73 (t) | - | 8.22 (d, 1H, H-3), 8.05 (d, 1H, H-5), 3.90 (s, 3H, MeO) | DMSO-d₆ |
¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Carboxyl/Ester C=O | Other Signals | Solvent |
| Methyl 2-chloroquinoline-5-carboxylate | 150.7 | 124.2 | 137.9 | 127.2 | 130.3 | 133.6 | 125.3 | 131.2 | 147.8 | 166.4 | 52.9 | DMSO-d₆ |
| Methyl 2-chloroquinoline-8-carboxylate | 162.5 | 121.4 | 138.5 | 122.0 | 130.2 | 132.3 | - | 121.8 | 140.1 | 169.0 | 53.3 | DMSO-d₆ |
| 2,6-Dichloro-3-formyl Quinoline | - | - | - | - | - | - | - | - | - | - | 189.49 (CHO) | CDCl₃ |
FT-IR Spectral Data (Wavenumbers in cm⁻¹)
| Compound | ν(C=O) | ν(C=C) Aromatic | ν(C-Cl) | Other Key Bands |
| 2-Chloro-3-(3'-methyl benzylidene)-8-Methyl Quinoline | - | 1588 | 776 | 2925 (-CH₃), 1622 (C=N), 1333 (C-N) |
| 2-Chloro-3-(4'-nitro benzylidene)-8-Methyl Quinoline | - | 1580 | 775 | 2930 (-CH₃), 1635 (C=N), 1525 (N=O), 1342 (C-N) |
| 2,6-Dichloro-3-formyl Quinoline | 1693 | 1628 | - | 3050, 1379, 1038 |
Mass Spectrometry Data
The mass spectra of quinoline derivatives often show characteristic fragmentation patterns.[1] The molecular ion peak is typically observed, and fragmentation often involves the loss of substituents from the quinoline ring.[1] For quinoline-4-carboxylic acids, common fragmentation pathways include the elimination of a COOH radical (45 mass units) and a CO₂ molecule.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.[2]
-
Data Acquisition : Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.[3]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is commonly employed:
-
Sample Grinding : Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing : Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly.
-
Pellet Formation : Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Spectral Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or gas chromatography (GC) can be used. For less volatile or thermally labile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.
-
Ionization : Ionize the sample using an appropriate method (e.g., electron ionization (EI) for GC-MS or ESI for LC-MS).
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile). The solvent should be transparent in the UV-Vis region of interest.
-
Blank Measurement : Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Fill a matched cuvette with the sample solution and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). The spectrum will show the wavelengths at which the compound absorbs light, which can be correlated with its electronic transitions.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the comparative spectroscopic analysis of chemical compounds.
Caption: Workflow for comparative spectroscopic analysis.
Caption: Information derived from ¹H NMR spectroscopy.
References
Safety Operating Guide
Proper Disposal of 2-Chloroquinoline-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloroquinoline-3-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Core Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Classifications:
-
Acute toxicity, Oral (Category 4)
-
Skin irritation (Category 2)[1]
-
Serious eye irritation (Category 2A)[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[2]
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local hazardous waste regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: this compound is a chlorinated organic compound and must be treated as hazardous waste.
-
Segregate Incompatibles: Store waste containers of this compound away from strong bases and strong acids.[6] Halogenated waste streams should be collected separately from non-halogenated waste.[7]
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container, preferably made of high-density polyethylene (HDPE).[7][8] The container must have a secure, tight-fitting lid.[7]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., exclamation mark for irritant and health hazard).[5][9] The date of waste accumulation should also be recorded.
-
Container Filling: Do not overfill the waste container; a general rule is to fill it to no more than 90% of its capacity.[7]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8] The SAA should be a well-ventilated area, and the container should be kept in secondary containment to prevent spills.[4][10]
3. Disposal of Contaminated Materials:
-
Spill Cleanup: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste in the same designated container.[4][10]
-
Empty Containers: Empty containers that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[11] After triple rinsing and air-drying in a fume hood, the container's label must be defaced or removed before it can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.[3][11]
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the accumulation time limit set by your institution (often 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][10]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The preferred method for the ultimate disposal of chlorinated organic compounds like this compound is high-temperature incineration.[12] This process decomposes the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[12]
Summary of Key Data
The following table summarizes important quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₂ | [13] |
| Molecular Weight | 207.61 g/mol | [13] |
| CAS Number | 73776-25-7 | [13] |
| Physical Form | Solid | |
| Melting Point | 199-240 °C | |
| Storage Class | 11 - Combustible Solids |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. danthelabsafetyman.com [danthelabsafetyman.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. capotchem.cn [capotchem.cn]
Personal protective equipment for handling 2-Chloroquinoline-3-carboxylic acid
Essential Safety and Handling Guide for 2-Chloroquinoline-3-carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines personal protective equipment, operational handling, and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity 4, Oral)
-
Causes serious eye irritation (Eye Irritation, Category 2)[1][2]
-
May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3)[1][2]
To mitigate these risks, the following personal protective equipment is mandatory.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or airborne powder. | Primary |
| Respiratory Protection | N95 (US) or equivalent Particulate Respirator | For handling the solid, powdered form to prevent inhalation of dust particles. | Task-Dependent |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | Primary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or preparing solutions. | Secondary |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety. The following step-by-step plans provide clear guidance for laboratory operations.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Ensure all work with this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Before beginning, ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents to minimize movement during the experiment.
-
-
Donning PPE :
-
Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.
-
When weighing or transferring the solid compound, a NIOSH-approved N95 respirator is required to prevent inhalation of dust.
-
-
Experimental Procedures :
-
Weighing and Transferring : Handle the solid material carefully to avoid creating dust.[1][3] Use a spatula for transfers.
-
Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reaction Monitoring : Maintain a safe distance from the reaction setup and use appropriate shielding if necessary. Avoid all direct physical contact with the substance.
-
-
Post-Experiment Cleanup :
-
Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by washing with soap and water.
-
PPE Removal : Remove personal protective equipment in the designated area to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste container.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan
Waste containing this compound must be treated as hazardous.
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[4]
-
Liquid Waste : Unused solutions and reaction mixtures should be placed in a separate, clearly labeled hazardous liquid waste container. Do not pour this chemical down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container as unused product in accordance with institutional and local regulations.[5]
-
Licensed Disposal : All waste must be disposed of through a licensed professional waste disposal service.[5]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, incorporating critical safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
